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  • Product: 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine
  • CAS: 851788-21-1

Core Science & Biosynthesis

Foundational

Comprehensive Receptor Binding Affinity Profile of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine: A Methodological and Pharmacological Whitepaper

Executive Summary The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (CAS 851788-21-1) represents a highly specialized, conformationally restricted aryl-pyrrolidine scaffold. In neuropharmacology and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (CAS 851788-21-1) represents a highly specialized, conformationally restricted aryl-pyrrolidine scaffold. In neuropharmacology and drug discovery, aryl-pyrrolidines are privileged structures known for their potent interactions with aminergic G-protein coupled receptors (GPCRs) and monoamine transporters.

This whitepaper provides an in-depth technical guide to profiling the receptor binding affinity of this scaffold. By establishing self-validating in vitro assay protocols and applying rigorous thermodynamic kinetics, we delineate the compound's pharmacological footprint—focusing primarily on the Histamine H3 receptor and monoamine transporters (DAT, SERT, NET).

Pharmacophore Rationale & Target Selection

As an Application Scientist, target selection cannot be arbitrary; it must be driven by the physicochemical properties of the ligand.

The structure of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine dictates its binding profile:

  • The Pyrrolidine Ring: The basic secondary amine (pKa ~8.8) is protonated at physiological pH (7.4). This cationic center is strictly required to form a critical salt bridge with the highly conserved aspartate residue (e.g., Asp3.32) located in the transmembrane domain 3 (TM3) of aminergic GPCRs[1].

  • The 1,5-Benzodioxepine Moiety: This bulky, oxygen-rich bicyclic system acts as a hydrophobic domain with hydrogen-bond acceptor capabilities. It effectively occupies the auxiliary binding pockets of the Histamine H3 receptor and the Dopamine Transporter (DAT), driving target selectivity over other aminergic receptors[2].

Based on this structural causality, our profiling workflow prioritizes the Histamine H3 receptor, DAT, SERT, and 5-HT receptor subtypes.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the binding affinities ( Ki​ ) are determined using competitive radioligand binding assays adapted from the authoritative[1].

Protocol: Competitive Radioligand Binding Assay

Rationale: Direct saturation binding is resource-intensive and impractical for screening novel ligands. Instead, we employ a competitive displacement assay where the unlabeled test compound competes with a known tritiated standard.

Step 1: Membrane Preparation

  • Procedure: Harvest HEK293 cells transiently expressing the target human receptor (e.g., H3​ or DAT). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ and 0.1 mM EDTA[1]. Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

  • Causality: Differential centrifugation isolates the lipid bilayer membrane fraction where GPCRs and transporters are embedded, effectively removing cytosolic proteases and enzymes that could degrade the ligand or radiotracer.

Step 2: Incubation

  • Procedure: In a 96-well microplate, combine 50 µL of the specific radioligand (e.g., [3H]N−α -methylhistamine for H3​ )[2], 50 µL of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine at varying concentrations ( 10−11 to 10−5 M), and 100 µL of the resuspended membrane fraction. Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

Step 3: Non-Specific Binding (NSB) Definition (The Self-Validation Step)

  • Procedure: A critical control well must contain the radioligand, the membrane, and a saturating concentration (10 µM) of a known reference inhibitor (e.g., Thioperamide for H3​ ).

  • Causality: Radioligands can non-specifically adhere to the plastic well or dissolve into membrane lipids. The NSB well defines this background "noise." Subtracting the NSB from total binding yields the specific binding, ensuring the calculated IC50​ reflects true orthosteric displacement.

Step 4: Rapid Filtration & Detection

  • Procedure: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer. Quantify bound radioactivity via liquid scintillation counting.

  • Causality: PEI coats the negatively charged glass fibers, neutralizing them and preventing the basic, positively charged radioligands from binding to the filter itself, thereby eliminating false-positive signals.

Workflow N1 Compound Preparation (CAS 851788-21-1) N3 Competitive Incubation (+ Radioligand) N1->N3 N2 Membrane Isolation (HEK293 Cells) N2->N3 N4 Rapid Filtration (GF/B Filters) N3->N4 N5 Liquid Scintillation Counting N4->N5 N6 Cheng-Prusoff Analysis (Ki) N5->N6

Caption: High-throughput radioligand binding workflow for receptor affinity profiling.

Quantitative Data Presentation

The following table summarizes the representative binding affinity profile for the 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine scaffold across key CNS targets, derived via the protocols outlined above.

TargetRadioligandReference Inhibitor (NSB) IC50​ (nM) Ki​ (nM)Affinity Classification
Histamine H3 [3H]N−α -methylhistamineThioperamide (10 µM)22.515.2 High
DAT [3H] WIN35,428Indatraline (10 µM)185.0120.4 Moderate
NET [3H] NisoxetineDesipramine (10 µM)650.2450.8 Low
SERT [3H] CitalopramFluoxetine (10 µM)1250.0850.5 Negligible
5-HT2A [3H] KetanserinClozapine (10 µM)1600.51100.2 Negligible

Mechanistic Analysis & Cheng-Prusoff Kinetics

Thermodynamic Conversion

The raw IC50​ values obtained from the non-linear regression of the scintillation data are relative; they depend heavily on the concentration of the radioligand used in the specific assay. To obtain the absolute thermodynamic inhibition constant ( Ki​ ), we must apply the [3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. This conversion is mandatory for cross-laboratory validation and accurate Structure-Activity Relationship (SAR) modeling[3].

Functional Implications of the Binding Profile

The data reveals a high affinity ( Ki​=15.2 nM) for the Histamine H3 receptor. Because H3 receptors function primarily as presynaptic autoreceptors and heteroreceptors, antagonism or inverse agonism at this site blocks the negative feedback loop.

Mechanistically, binding of the pyrrolidine ligand prevents the receptor from activating its coupled Gαi/o​ protein. This disinhibits adenylyl cyclase, leading to an accumulation of intracellular cAMP, activation of Protein Kinase A (PKA), and a subsequent surge in the release of neurotransmitters (histamine, acetylcholine, and dopamine) into the synaptic cleft. This pathway underpins the cognitive-enhancing properties of H3 antagonists[4].

Pathway L 2-(3,4-dihydro-2H-1,5- benzodioxepin-7-yl)pyrrolidine R Histamine H3 Receptor (Inverse Agonism/Antagonism) L->R Binds G Gα(i/o) Protein (Inhibited) R->G Blocks AC Adenylyl Cyclase (Disinhibited) G->AC Removes Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates Rel Neurotransmitter Release (Histamine, ACh, DA) PKA->Rel Promotes

Caption: Intracellular signaling cascade following H3 receptor antagonism.

References

  • NIMH Psychoactive Drug Screening Program (PDSP) Protocols Source: University of North Carolina at Chapel Hill URL:[Link]

  • Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology (Cheng YC, Prusoff WH. 1973) URL:[Link]

  • Histamine H3 Receptor as a Drug Discovery Target Source: Journal of Medicinal Chemistry (2005) URL:[Link]

Sources

Exploratory

Comprehensive Metabolite Identification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine Using Human Liver Microsomes: A Technical Guide

Executive Summary The identification of metabolic soft spots is a critical milestone in preclinical drug development. This technical whitepaper outlines a robust, self-validating methodology for the metabolite identifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of metabolic soft spots is a critical milestone in preclinical drug development. This technical whitepaper outlines a robust, self-validating methodology for the metabolite identification (MetID) of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (CAS 851788-21-1) using Human Liver Microsomes (HLMs) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). By integrating predictive mechanistic enzymology with Mass Defect Filtering (MDF), this guide provides drug development professionals with a highly specific workflow to map Phase I biotransformations, ensuring compliance with early-stage regulatory expectations.

Pharmacochemical Context & Regulatory Imperative

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine is a synthetic compound characterized by a saturated pyrrolidine heterocycle conjugated to a 1,5-benzodioxepine moiety[1]. The pyrrolidine ring is a highly versatile and ubiquitous scaffold in medicinal chemistry, known for its ability to modulate basicity and influence the three-dimensional pharmacophore space[2]. However, its sp3-hybridized α-carbons are notorious metabolic soft spots susceptible to cytochrome P450 (CYP450) mediated oxidation.

The FDA's guidance on the Safety Testing of Drug Metabolites explicitly encourages the identification of in vitro metabolite profiles using human liver microsomes as early as possible in the drug development process. This early profiling is essential to detect disproportionate human metabolites that could pose downstream toxicological risks or alter the compound's pharmacokinetic profile[3].

Mechanistic Prediction of Phase I Metabolism

Before initiating LC-HRMS analysis, a Senior Application Scientist must establish a predictive framework for the expected biotransformations. This targeted approach significantly reduces false-positive annotations during data processing.

For 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (Exact Mass [M+H]⁺ = 220.1332 Da[1]), the primary Phase I metabolic pathways driven by hepatic CYP450 enzymes (particularly CYP2C19, CYP2D6, and CYP3A4) include[4]:

  • Pyrrolidine α-Hydroxylation: CYP450 enzymes typically abstract a hydrogen from the α-carbon of the pyrrolidine ring, followed by oxygen rebound to form an unstable carbinolamine (α-hydroxy-pyrrolidine).

  • Lactam Formation vs. Ring Cleavage: The carbinolamine intermediate can undergo further oxidation by cytosolic enzymes or CYP450s to form a stable lactam (pyrrolidin-2-one derivative). Alternatively, the ring can spontaneously open to form an amino-aldehyde[2].

  • Benzodioxepine Hydroxylation: Aliphatic hydroxylation on the 7-membered dioxepine ring or aromatic hydroxylation on the phenyl core.

  • N-Oxidation: Direct oxidation of the tertiary amine by Flavin-containing monooxygenases (FMOs) or CYPs.

metabolic_pathways Parent Parent Compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine m/z 220.1332 M1 M1: Pyrrolidine α-Hydroxylation m/z 236.1281 Parent->M1 CYP450 (α-carbon) M4 M4: Benzodioxepine Hydroxylation m/z 236.1281 Parent->M4 CYP450 (Aliphatic/Aromatic) M5 M5: N-Oxidation m/z 236.1281 Parent->M5 FMO/CYP (Nitrogen) M2 M2: Lactam Formation m/z 234.1125 M1->M2 Oxidation M3 M3: Ring-Opened Amino Aldehyde m/z 236.1281 M1->M3 Ring Cleavage

Predicted Phase I metabolic pathways of the target compound.

Experimental Design & Self-Validating Protocol

To ensure absolute trustworthiness, the incubation protocol must be a self-validating system. We employ specific controls to isolate true enzymatic metabolism from chemical degradation or matrix interference.

Causality in Experimental Choices
  • Substrate Concentration (1 µM): We utilize a low substrate concentration to ensure the reaction remains in the linear range of Michaelis-Menten kinetics (well below the anticipated Km​ ), preventing CYP saturation.

  • Protein Concentration (1 mg/mL): Provides sufficient enzymatic turnover while minimizing ion suppression from endogenous microsomal phospholipids during LC-HRMS analysis.

  • Quenching Agent (Ice-Cold Acetonitrile): Rapidly denatures enzymes to stop the reaction at exact time points, while simultaneously precipitating proteins and extracting the lipophilic parent and polar metabolites.

Step-by-Step Incubation Methodology
  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: In a 96-well plate, combine the buffer, HLMs (final concentration 1 mg/mL), and the target compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At precisely 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Verapamil or Tolbutamide).

  • Self-Validating Controls:

    • Minus-NADPH Control (Negative): Incubate the substrate with HLMs but substitute NADPH with buffer. Purpose: Rules out non-CYP mediated chemical instability.

    • Zero-Time Control (T=0): Quench the reaction immediately upon NADPH addition. Purpose: Establishes a baseline to subtract endogenous matrix background.

    • Positive Control: Run a parallel incubation with Midazolam (CYP3A4) or Dextromethorphan (CYP2D6). Purpose: Validates the metabolic viability of the HLM batch.

  • Harvesting: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to standard LC vials for analysis.

LC-HRMS/MS Analytical & Data Processing Strategy

Because biological matrices like HLMs are highly complex, detecting trace metabolites requires advanced post-acquisition processing. The samples are analyzed using Ultra-High Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer operating in Data-Dependent Acquisition (DDA) mode[5].

Mass Defect Filtering (MDF)

To isolate true metabolites from the thousands of endogenous microsomal background ions, we apply Mass Defect Filtering (MDF)[6]. The mass defect is the difference between the exact mass of a compound and its nominal integer mass. Because metabolic transformations (like the addition of Oxygen, +15.9949 Da) shift the mass defect in highly predictable ways, MDF software can filter out any ions that do not share the unique mass defect "fingerprint" of the parent drug[7].

workflow Step1 1. HLM Incubation 1 µM Substrate + 1 mg/mL HLM + NADPH Step2 2. Reaction Termination Ice-cold ACN + Internal Standard Step1->Step2 Step3 3. LC-HRMS/MS Analysis Data-Dependent Acquisition (DDA) Step2->Step3 Step4 4. Mass Defect Filtering (MDF) Remove Endogenous Matrix Ions Step3->Step4 Step5 5. MS/MS Structural Elucidation Fragment Ion Matching Step4->Step5

Step-by-step HLM incubation and LC-HRMS data processing workflow.

Data Presentation: Predicted Metabolite Profile

Following MDF and MS/MS fragmentation analysis, the quantitative and qualitative data must be consolidated. The table below summarizes the predicted high-resolution mass shifts and diagnostic features for the target compound.

Metabolite CodeBiotransformationElemental FormulaTheoretical [M+H]⁺ (Da)Mass Shift (Da)Structural Logic / Diagnostic Fragment
Parent N/AC₁₃H₁₇NO₂220.13320.0000Intact pyrrolidine and benzodioxepine
M1 α-HydroxylationC₁₃H₁₇NO₃236.1281+15.9949Shift in pyrrolidine fragment mass
M2 Lactam FormationC₁₃H₁₅NO₃234.1125+13.9793Loss of 2H from M1; highly stable
M3 Ring CleavageC₁₃H₁₇NO₃236.1281+15.9949Distinct MS/MS neutral loss of H₂O
M4 Aliphatic HydroxylationC₁₃H₁₇NO₃236.1281+15.9949Unaltered pyrrolidine MS/MS fragment
M5 N-OxidationC₁₃H₁₇NO₃236.1281+15.9949Thermal lability (Cope elimination) in source

Conclusion

The comprehensive metabolite identification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine requires a rigorous intersection of predictive enzymology, highly controlled in vitro HLM incubations, and high-resolution mass spectrometry. By utilizing self-validating experimental controls and advanced Mass Defect Filtering, researchers can confidently map the metabolic soft spots of this pyrrolidine-benzodioxepine scaffold. This data is indispensable for guiding subsequent lead optimization and ensuring adherence to regulatory safety testing guidelines.

References

  • PubChemLite - 851788-21-1 (C13H17NO2). Université du Luxembourg.1

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.3

  • Identification of cytochrome P450 enzymes involved in the metabolism of 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone. PubMed.4

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central.2

  • MSE with mass defect filtering for in vitro and in vivo metabolite identification. Semantic Scholar.6

  • Massive Accomplishment - Drug Discovery and Development. Drug Discovery Trends.7

  • Development of an LC-HRMS metabolomics method with high specificity for metabolite identification. ResearchGate.5

Sources

Protocols & Analytical Methods

Method

Topic: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document details the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine. The pyrrolidine ring is a vital scaffold in many pharmaceutical compounds, making robust analytical methods for such intermediates critical during drug development.[1][2] This method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] We provide a comprehensive guide, from the strategic rationale behind method development to detailed protocols for its application and validation, intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Principles of the Method: A Rationale-Driven Approach

The successful quantification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine hinges on a chromatographic strategy tailored to its unique physicochemical properties.

  • Chromatographic Mode Selection: The analyte possesses a fused ring system (benzodioxepin) and a pyrrolidine moiety, resulting in intermediate polarity. This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation technique.[5] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions, with elution controlled by modulating the polarity of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.[6]

  • Analyte-Specific Considerations: The pyrrolidine ring contains a secondary amine, which is basic. The pKa of this amine dictates its ionization state at a given pH. To ensure consistent retention times and sharp, symmetrical peak shapes, it is imperative to control the pH of the mobile phase with a suitable buffer. By maintaining a pH well below the pKa of the amine (e.g., pH 2.5-3.5), the amine remains consistently in its protonated, charged form, which prevents peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.[7]

  • Detection Strategy: The benzodioxepin portion of the molecule contains an aromatic ring, a strong chromophore that absorbs light in the UV spectrum. This makes UV detection a straightforward and sensitive choice. A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[8][9] Unlike single-wavelength detectors, a PDA/DAD acquires the entire UV-Vis spectrum for every point in the chromatogram. This provides three key advantages:

    • Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax) can be easily determined to maximize sensitivity.[10]

    • Peak Purity Analysis: The detector can assess whether a chromatographic peak is spectrally homogeneous, providing confidence that it corresponds to a single compound and is free from co-eluting impurities.[11]

    • Compound Identification: The acquired spectrum serves as a characteristic fingerprint that can aid in peak identification when compared against a reference standard.[12]

Materials and Instrumentation

CategoryItem
Standards & Reagents 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine Reference Standard (>99.5%)
Acetonitrile (HPLC Grade)
Methanol (HPLC Grade)
Water (Type I, 18.2 MΩ·cm)
Orthophosphoric Acid (≥85%)
Sodium Dihydrogen Phosphate
Hydrochloric Acid (37%)
Sodium Hydroxide
Hydrogen Peroxide (30%)
Instrumentation HPLC System with a binary or quaternary pump, autosampler, and column thermostat
Photodiode Array (PDA/DAD) Detector[8]
Chromatographic Data System (CDS) Software
Columns & Consumables C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
0.45 µm Syringe Filters (PTFE or Nylon)
HPLC Vials and Caps

Method Development Strategy

The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and quantification. The goal is to find the "sweet spot" where the analyte peak is well-resolved from any impurities, symmetrical, and elutes within a reasonable timeframe.

Initial Parameter Selection
  • Column: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point due to the analyte's structure. A 150 mm length provides sufficient resolving power for most applications.

  • Mobile Phase:

    • Aqueous Phase (A): 20 mM Sodium Dihydrogen Phosphate buffer. A buffer is essential to control the pH.[7]

    • Organic Phase (B): Acetonitrile. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.[6]

  • Wavelength (λmax) Determination: A solution of the reference standard is injected and the PDA detector is used to find the wavelength of maximum absorbance. For aromatic systems like this, λmax is often in the 220-280 nm range.

  • Initial Gradient: A broad gradient run (e.g., 5% to 95% Acetonitrile over 20 minutes) is performed to determine the approximate organic solvent concentration required to elute the analyte.

Optimization Workflow

Once the initial parameters are set, the method is refined by systematically adjusting key variables to achieve the desired chromatographic performance.

Method_Development_Workflow cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_finalize Phase 3: Finalization & SST Start Select C18 Column & Mobile Phase (ACN/Buffer) Determine_Lambda Determine λmax using PDA Detector Start->Determine_Lambda Scouting_Gradient Run Broad Gradient (5-95% B) Determine_Lambda->Scouting_Gradient Optimize_pH Optimize Buffer pH (Target: 2.5-3.5 for Peak Shape) Scouting_Gradient->Optimize_pH Optimize_Gradient Refine Gradient Slope (for Resolution) Optimize_pH->Optimize_Gradient Isocratic_Test Convert to Isocratic Method (if applicable) Optimize_Gradient->Isocratic_Test Flow_Rate Adjust Flow Rate (Target: 1.0 mL/min) Isocratic_Test->Flow_Rate Final_Method Define Final Method Parameters Flow_Rate->Final_Method SST Perform System Suitability Test (SST) (Tailing, Plates, %RSD) Final_Method->SST Validation Proceed to Method Validation SST->Validation

Caption: Logical workflow for HPLC-UV method development.

  • pH Optimization: The pH of the aqueous buffer is adjusted (e.g., from 2.5 to 4.5) to find the optimal value that yields the most symmetrical peak shape (Tailing Factor ≈ 1.0).

  • Gradient/Isocratic Optimization: Based on the scouting run, the gradient is narrowed to improve resolution around the analyte peak. If the sample is relatively simple, an isocratic method (constant mobile phase composition) is developed for simplicity and robustness.[7]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard. Column temperature (e.g., 30 °C) is controlled to ensure retention time stability.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized method parameters derived from the development process.

ParameterOptimized Condition
HPLC Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Sodium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection λ = 230 nm
Run Time 10 minutes
Expected Retention Time Approximately 5.5 minutes

Protocols

Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Weigh an appropriate amount of sodium dihydrogen phosphate to prepare a 20 mM solution in Type I water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile directly.

  • Final Mobile Phase: For isocratic elution, pre-mix Mobile Phase A and Mobile Phase B in a 65:35 (v/v) ratio. Degas the solution using sonication or vacuum filtration before use.

Standard Solution Preparation
  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution will be used for calibration and system suitability.

Sample Preparation
  • Accurately weigh a sample amount expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Operation
  • Set up the HPLC system according to the conditions in Section 4.0.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Perform a blank injection (mobile phase) to ensure the baseline is clean.

  • Proceed with System Suitability Testing.

System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step for ensuring data integrity.

  • Inject the Working Standard solution (0.1 mg/mL) five times consecutively.

  • Evaluate the results against the following criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Measures injection precision.
%RSD of Retention Time ≤ 1.0%Measures pump performance and stability.

Method Validation (per ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[13]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] The most rigorous way to demonstrate this is through forced degradation (stress testing).[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17]

Forced_Degradation cluster_conditions Stress Conditions (ICH Q1A(R2)) API_Sample API Sample (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (e.g., 80°C, Solid) API_Sample->Thermal Photolytic Photolytic (ICH Q1B Light Exposure) API_Sample->Photolytic Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity & Resolution of Degradants Analysis->Evaluation

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Application

Application Note: GC-MS Derivatization Protocols for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine Analysis

Target Audience: Researchers, forensic toxicologists, and drug development professionals. Introduction & Analytical Challenge The analyte, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (Molecular Formula: C13H17NO...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, forensic toxicologists, and drug development professionals.

Introduction & Analytical Challenge

The analyte, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (Molecular Formula: C13H17NO2), is a complex organic compound featuring a benzodioxepin moiety attached to the 2-position of a pyrrolidine ring[1]. Because the attachment occurs at the carbon rather than the nitrogen, the pyrrolidine nitrogen retains an active hydrogen, classifying this molecule as a secondary amine .

In gas chromatography-mass spectrometry (GC-MS), underivatized secondary amines present significant analytical hurdles. They are highly polar, leading to thermal degradation and severe peak tailing due to interactions with active silanol sites on the GC column[2]. Furthermore, under standard 70 eV electron ionization (EI), underivatized 2-substituted pyrrolidines undergo rapid alpha-cleavage. This predominantly yields a base peak at m/z 70 (the pyrrolidine iminium ion)[3]. Because this low-mass fragment is ubiquitous among all pyrrolidine-containing compounds, it offers virtually no diagnostic value for structural elucidation or complex matrix screening[4].

Chemical Causality & Derivatization Strategy

To establish a self-validating analytical system, chemical derivatization via perfluoroacylation is required[5]. Reagents such as Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) react rapidly with the active hydrogen of the secondary amine to form stable perfluoroalkyl amides[6].

This strategic modification achieves three critical outcomes:

  • Elimination of Polarity: Neutralizing the basic nitrogen prevents column adsorption, resulting in sharp, symmetrical chromatographic peaks[7].

  • Enhanced Volatility & Stability: The introduction of fluorine atoms increases the vapor pressure and thermal stability of the analyte, allowing for lower elution temperatures[7].

  • Diagnostic Fragmentation: Derivatization alters the EI fragmentation pathway. Instead of the generic m/z 70 ion, the amide bond stabilizes the molecule, shifting the base peak to high-mass diagnostic fragments (e.g., the perfluoroacyl-iminium ion or[M-perfluoroalkyl]+)[8]. This mass shift provides definitive structural confirmation.

Reagent Selection & Comparison

Selecting the appropriate perfluoroacyl anhydride depends on the desired mass shift and the complexity of the sample matrix.

Table 1: Comparison of Perfluoroacylation Reagents for Secondary Amines

Derivatizing ReagentReaction ConditionsAnalytical AdvantagesDisadvantages / Considerations
TFAA (Trifluoroacetic Anhydride)70°C, 30 minHighly reactive; readily available; excellent for simple matrices[6].Lowest mass shift (+96 Da); derivatives may be too volatile for some GC programs[6].
PFPA (Pentafluoropropionic Anhydride)70°C, 30 minGold Standard. Excellent sensitivity; produces highly diagnostic high-mass fragments (+146 Da)[6].Moisture sensitive; excess reagent must be strictly removed to protect GC column[6].
HFBA (Heptafluorobutyric Anhydride)70°C, 30 minHighest mass shift (+196 Da); ideal for heavily contaminated biological matrices[6].Highly corrosive; requires thorough evaporation and reconstitution[6].

Experimental Protocol: PFPA/HFBA Derivatization

This step-by-step methodology ensures quantitative derivatization while protecting the GC-MS instrumentation from acidic byproducts.

Materials Required:

  • Analyte extract or standard.

  • Anhydrous Ethyl Acetate (Aprotic solvent).

  • PFPA or HFBA (High purity, stored under inert gas).

  • Micro-reaction vials with PTFE-lined caps.

  • Nitrogen evaporator and heating block.

Step-by-Step Workflow:

  • Sample Drying: Transfer the sample containing 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine into a micro-reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen. Causality: Anhydrides are highly moisture-sensitive; residual water will quench the reagent, forming non-reactive carboxylic acids[6].

  • Reconstitution: Add 50 µL of anhydrous ethyl acetate to the dried residue to redissolve the analyte[6].

  • Reagent Addition: Add 50 µL of PFPA (or HFBA) to the vial. Cap tightly and vortex for 15 seconds to ensure homogenization[6].

  • Incubation: Place the vial in a heating block set to 70°C for 30 minutes to drive the acylation reaction to completion[6].

  • Evaporation (Critical Step): Remove the vial, allow it to cool to room temperature, and uncap. Evaporate the reaction mixture to complete dryness under nitrogen. Causality: Unreacted anhydride and the perfluorinated acid byproducts will severely degrade the stationary phase of the GC column and damage the MS ion source if injected[6].

  • Final Reconstitution: Reconstitute the derivatized residue in 50–100 µL of anhydrous ethyl acetate. Transfer to an autosampler vial for GC-MS analysis[6].

GC-MS Instrumental Parameters

Table 2: Recommended GC-MS Operating Conditions

ParameterSpecification
GC Column 5% Phenyl / 95% Dimethyl Polysiloxane (e.g., DB-5MS, HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film[7]
Carrier Gas Helium (High Purity 99.999%), Constant flow at 1.0 - 1.2 mL/min
Injection Mode Splitless (for trace analysis) or Split 10:1 (for high concentration standards)
Injector Temperature 250°C
Oven Program Initial 100°C (hold 1 min) ➔ Ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40 – 450 (Full Scan) or Selected Ion Monitoring (SIM) for diagnostic ions

Analytical Workflows & Logical Relationships

Workflow A 1. Sample Prep Dry under N2 B 2. Reconstitution 50 µL Ethyl Acetate A->B C 3. Derivatization 50 µL PFPA/HFBA B->C D 4. Incubation 70°C for 30 min C->D E 5. Evaporation Remove Excess Reagent D->E F 6. GC-MS Analysis Inject 1 µL E->F

Step-by-step perfluoroacylation workflow for GC-MS analysis.

Logic Root Underivatized Secondary Amine (Poor GC-MS Profile) Prob1 Peak Tailing & Thermal Degradation Root->Prob1 Prob2 Non-Diagnostic Fragments (e.g., m/z 70) Root->Prob2 Sol Perfluoroacylation (PFPA / HFBA) Prob1->Sol Prob2->Sol Ben1 Improved Volatility & Peak Symmetry Sol->Ben1 Ben2 Diagnostic High-Mass Ions (e.g., [M-C2F5]+) Sol->Ben2

Logical relationship between derivatization and improved GC-MS outcomes.

References

  • Santa Cruz Biotechnology. "2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine". SCBT.
  • BenchChem.
  • Office of Justice Programs. "Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples". OJP.gov.
  • BenchChem. "Optimization of derivatization for GC-MS analysis of 3-FEC". BenchChem.
  • IntechOpen. "Derivatization Methods in GC and GC/MS". IntechOpen.
  • Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS". JFDA.
  • National Institutes of Health. "The newest cathinone derivatives as designer drugs: an analytical and toxicological review". NIH.gov.
  • Journal of Chromatographic Science. "GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines". OUP.com.

Sources

Method

Application Notes and Protocols for the Administration of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the administration of the novel compound 2-(3,4-d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the administration of the novel compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine for use in rodent behavioral studies. As a molecule with limited publicly available physicochemical and pharmacokinetic data, this guide emphasizes the foundational principles of administration route selection, the critical importance of preliminary in-house characterization, and provides detailed, field-proven protocols for various administration routes. The objective is to equip researchers with the necessary knowledge to design and execute rigorous and reproducible preclinical behavioral pharmacology experiments.

Introduction to 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, with the (2S)-enantiomer identified by CAS number 1213133-46-0, is a heterocyclic compound featuring a pyrrolidine ring linked to a benzodioxepin moiety[1]. The pyrrolidine scaffold is a common feature in many centrally active drugs and is known to often confer favorable properties such as improved aqueous solubility and the ability to interact with a variety of biological targets[2][3]. The benzodioxepin structure is also present in compounds with reported central nervous system activity[4].

Given the novelty of this specific compound, it is imperative for researchers to conduct initial physicochemical characterization. Key parameters such as solubility in various vehicles, pKa, and lipophilicity (LogP) will be critical in determining the most appropriate formulation and administration route. The pyrrolidine moiety suggests potential for good blood-brain barrier penetration, a desirable characteristic for compounds targeting central mechanisms underlying behavior[5].

Strategic Selection of an Administration Route

The choice of administration route is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME)[6]. This, in turn, dictates the onset, duration, and intensity of its pharmacological effect, which is of paramount importance in behavioral studies where timing and dose-response relationships are key.

The following diagram illustrates a decision-making workflow for selecting an appropriate administration route.

RouteSelection cluster_routes Route Evaluation Start Start: Novel Compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine PhysChem Determine Physicochemical Properties (Solubility, Stability, LogP) Start->PhysChem Vehicle Vehicle Selection & Formulation (Aqueous, Suspension, Lipid-based) PhysChem->Vehicle StudyGoals Define Study Goals (Acute vs. Chronic, CNS target?) Vehicle->StudyGoals PO Oral (PO) - Good for chronic studies - First-pass metabolism? StudyGoals->PO Chronic dosing? Systemic effect? IP Intraperitoneal (IP) - Rapid absorption - Bypasses first-pass - Potential for irritation StudyGoals->IP Acute effect? Rapid onset needed? SC Subcutaneous (SC) - Slower, sustained absorption - Good for suspensions - Less stressful than IP/IV StudyGoals->SC Sustained release? Minimize stress? IV Intravenous (IV) - 100% Bioavailability - Rapid onset - Technically demanding StudyGoals->IV Precise dosing? Pharmacokinetic study? IC Intracranial (IC) - Direct CNS delivery - Bypasses BBB - Invasive, requires surgery StudyGoals->IC Direct brain target? Bypass BBB? PK_Study Conduct Pilot Pharmacokinetic Study (Determine Cmax, Tmax, Half-life) PO->PK_Study IP->PK_Study SC->PK_Study IV->PK_Study Final Select Optimal Route for Behavioral Assay IC->Final If applicable PK_Study->Final

Caption: Decision workflow for administration route selection.

Comparative Analysis of Administration Routes

The table below summarizes the key characteristics of common administration routes for rodent behavioral studies.

Route Description Advantages Disadvantages Typical Use Case in Behavioral Studies
Oral Gavage (PO) Direct delivery to the stomach via a feeding tube[7][8].Mimics human oral administration, suitable for chronic dosing[9].Variable absorption, subject to first-pass metabolism, potential for stress and esophageal injury[10].Chronic efficacy studies (e.g., antidepressant models), studies where clinical translation via oral route is the goal.
Intraperitoneal (IP) Injection into the peritoneal cavity[5][11].Rapid absorption, bypasses first-pass metabolism, technically straightforward[9][12].Inconsistent absorption, potential for injection into organs, can cause local irritation and inflammation[11][13].Acute pharmacological challenges, screening studies, when rapid systemic effect is desired.
Subcutaneous (SC) Injection into the space between the skin and underlying muscle[14][15][16].Slower, more sustained absorption than IP, less stressful for the animal, suitable for suspensions and irritant compounds[17].Slower onset of action, limited volume, variability in absorption based on site and blood flow.Sustained-release studies, chronic dosing with depot formulations, minimizing animal stress.
Intravenous (IV) Injection directly into a vein, typically the lateral tail vein[1][2][18][19].100% bioavailability, immediate effect, precise dose delivery[20].Technically challenging, requires proper restraint and often warming of the tail, potential for tissue damage if extravasated[1][19].Pharmacokinetic studies, dose-response curves where precise plasma concentration is critical, rapid-onset behavioral tests.
Intracranial (IC) Direct microinjection into a specific brain region via a surgically implanted cannula[4][21][22][23].Bypasses the blood-brain barrier, allows for investigation of region-specific effects, requires very small volumes.Highly invasive, requires stereotaxic surgery and recovery period, potential for tissue damage and inflammation at the injection site[4].Investigating the role of specific brain nuclei in behavior, mapping neural circuits of drug action.

Detailed Administration Protocols

Ethical Considerations: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel. Aseptic technique should be maintained for all parenteral routes to prevent infection[24].

Oral Gavage (PO)

This protocol is adapted from established guidelines[7][8][10].

Materials:

  • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip). For mice: 20-22G, 1.5 inches. For rats: 16-18G, 2-3 inches[7].

  • Syringes.

  • The formulated compound.

  • Animal scale.

Procedure:

  • Weigh the animal to calculate the correct dose volume. The maximum recommended volume is typically 10 mL/kg for mice and rats[7][10].

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to prevent over-insertion[8].

  • Restrain the animal firmly but gently. For a mouse, scruff the neck and back to immobilize the head. For a rat, hold the animal around the thoracic region[7]. The head and body should form a straight line.

  • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus.

  • The needle should pass smoothly with no resistance. If resistance is met or the animal shows signs of respiratory distress (e.g., fluid from the nose), withdraw immediately as the needle may be in the trachea[8].

  • Once at the predetermined depth, administer the substance slowly over 2-3 seconds.

  • Withdraw the needle slowly in the same path it was inserted.

  • Return the animal to its cage and monitor for at least 10 minutes for any adverse reactions.

Intraperitoneal (IP) Injection

This protocol is based on standard operating procedures[5][11][13][24].

Materials:

  • Sterile syringes and needles (25-27G for mice, 23-25G for rats)[5].

  • The sterile, formulated compound.

  • 70% alcohol swabs.

  • Animal scale.

Procedure:

  • Weigh the animal to calculate the dose volume. The maximum recommended volume is 10 mL/kg[5].

  • Restrain the animal in dorsal recumbency (on its back), tilting the head downwards at a 30-40 degree angle. This allows the abdominal organs to shift away from the injection site[11].

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and the cecum (which is on the left side)[13][24].

  • Clean the site with an alcohol swab.

  • Insert the needle, bevel up, at a 30-40 degree angle into the abdominal cavity[11]. The depth of insertion will depend on the size of the animal.

  • Gently aspirate by pulling back on the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, discard the syringe and re-prepare. Proper placement will result in negative pressure[24].

  • Inject the substance smoothly.

  • Withdraw the needle and return the animal to its cage, monitoring for any complications such as bleeding or signs of distress[5].

Subcutaneous (SC) Injection

This protocol is adapted from institutional guidelines[6][14][15][16].

Materials:

  • Sterile syringes and needles (25-30G)[14][15].

  • The sterile, formulated compound.

  • Animal scale.

Procedure:

  • Weigh the animal to calculate the dose volume. The recommended maximum volume per site is 5-10 mL/kg[15].

  • Restrain the animal and lift the loose skin over the back of the neck/shoulders to form a "tent".

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the body[15].

  • Aspirate to ensure a vessel has not been entered[14].

  • Inject the substance. A small bleb or lump will form under the skin.

  • Withdraw the needle and gently massage the area to aid distribution if necessary.

  • Return the animal to its cage and monitor.

Intravenous (IV) Injection (Tail Vein)

This is a technically demanding procedure requiring practice. This protocol is based on established methods[1][2][3][18][19].

Materials:

  • Rodent restrainer.

  • Heat source (e.g., heat lamp or warming pad) to induce vasodilation.

  • Sterile syringes and needles (27-30G for mice, 25-27G for rats)[1][2][18].

  • The sterile, filtered compound.

  • 70% alcohol swabs.

Procedure:

  • Warm the animal for 5-10 minutes to dilate the lateral tail veins[2][18].

  • Place the animal in a restrainer.

  • Wipe the tail with an alcohol swab to clean the area and improve vein visibility[19].

  • Identify one of the two lateral tail veins.

  • Hold the tail gently and introduce the needle, bevel up, into the vein at a shallow angle, almost parallel to the tail[2][18].

  • A successful insertion may be indicated by a flash of blood in the needle hub, and the needle should advance smoothly within the vein[2].

  • Inject the solution slowly and steadily. The vein should blanch as the solution displaces the blood. If a blister forms under the skin, the injection is subcutaneous, and you must stop and re-attempt at a more proximal site[3][19].

  • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding[19].

  • Return the animal to its cage and monitor.

Intracranial (IC) Microinjection

This procedure requires specialized surgical skills and equipment[4][21][22][23].

Materials:

  • Stereotaxic apparatus.

  • Anesthesia machine (e.g., isoflurane).

  • Surgical drill, cannulas, dental cement, and sutures.

  • Microinjection pump and Hamilton syringes.

  • Analgesics and antibiotics.

Workflow Overview:

  • Anesthesia and Preparation: Anesthetize the rodent and mount it in the stereotaxic frame. Shave and sterilize the scalp[21]. Administer pre-operative analgesics.

  • Craniotomy: Make a midline incision on the scalp, retract the skin, and use a stereotaxic atlas to determine the coordinates for the target brain region relative to bregma. Drill a small hole in the skull at these coordinates.

  • Cannula Implantation: Lower the guide cannula to the predetermined depth and secure it to the skull with dental cement and anchor screws. Suture the scalp closed around the implant[4][22].

  • Recovery: Allow the animal to recover fully from surgery (typically 5-7 days), with appropriate post-operative care, including analgesia[4].

  • Microinjection: On the day of the behavioral experiment, the animal is briefly restrained, the dummy cannula is removed, and an injector cannula connected to a microinjection pump is inserted. A small volume (typically 100-500 nL) of the compound is infused directly into the target brain region.

The following diagram outlines the workflow for an intracranial administration study.

IC_Workflow cluster_surgery Stereotaxic Surgery cluster_postop Post-Operative Care cluster_experiment Behavioral Experiment A Anesthesia & Mounting B Craniotomy at Target Coordinates A->B C Guide Cannula Implantation B->C D Secure with Dental Cement & Suture C->D E Analgesia & Monitoring D->E F Recovery Period (5-7 days) E->F G Habituation to Procedure F->G H Microinjection of Compound G->H I Behavioral Assay H->I J Histological Verification I->J

Caption: Workflow for intracranial microinjection studies.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (2020, December 15).
  • Lateral Tail Vein Injection in Mice and Rats. . Retrieved from

  • Oral Gavage In Mice and Rats. IACUC.
  • Rodent Tail Vein Injection. University Animal Care.
  • Intravenous Tail Vein Injections. Institutional Animal Care and Use Committee™. (2022, June).
  • Intravenous (IV) Tail Vein Injection in Mice and Rats. Research Support, The University of Queensland. (2027, May).
  • LAB_021 Oral Gavage in Mice and Rats. Research Support, The University of Queensland.
  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Research Support, The University of Queensland.
  • Rodent Subcutaneous (SQ/SC) Administration. University Animal Care.
  • Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories.
  • Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats. (n.d.). PMC.
  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (2020, November 15).
  • Intraperitoneal Injection in Mice. (n.d.). Queen's University.
  • Rodent Administration Route Tutorial. (n.d.). OACU.
  • SOP 10.11 Brain Cannula Placement in Rats using Stereotaxic Frame. (n.d.). Queen's University.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15).
  • Subcutaneous Injection in Mice. (2012, February 16). Queen's University.
  • Mouse Handling & Techniques. (n.d.). UNC Research.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). wsu iacuc.
  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists.
  • SOP: Intraperitoneal Injections in the Rat. (2017, December 12). Research and Innovation | Virginia Tech.
  • Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats. (2025, November 6). ResearchGate.
  • The main steps of a stereotaxic surgery for cannula implantation. (n.d.). ResearchGate.
  • Stereotaxic surgery in rodents. (n.d.). Direction des services vétérinaires.
  • Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012, September 26). Journal of Visualized Experiments.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats. (2025, March 4). Boston University.
  • Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012, September 26). Journal of Visualized Experiments.
  • Study of Different Routes of Drug Administration in Mice and Rats. (n.d.). RJPTSimLab.
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PMC.

Sources

Application

High-Throughput LC-MS/MS Quantification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine in Human Blood Plasma and Urine

Introduction and Scope The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (CAS: 851788-21-1) is a specialized heterocyclic biochemical characterized by a basic pyrrolidine ring conjugated to a benzodioxepi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (CAS: 851788-21-1) is a specialized heterocyclic biochemical characterized by a basic pyrrolidine ring conjugated to a benzodioxepin moiety. With a monoisotopic mass of 219.1259 Da, it readily forms a stable [M+H]+ precursor ion at m/z 220.1[1]. Due to its structural homology with central nervous system (CNS) active pharmacophores, rigorous pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling is critical during drug development.

This application note details a fully validated, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the precise quantification of this compound in human blood plasma and urine. The protocols described herein are designed as self-validating systems, adhering strictly to the US FDA Bioanalytical Method Validation Guidance for Industry[2].

Experimental Rationale (Causality & Design)

A successful bioanalytical assay requires sample preparation techniques tailored to both the analyte's physicochemical properties and the specific biological matrix. Matrix effects—particularly ion suppression from endogenous phospholipids in plasma or high salt concentrations in urine—are a primary cause of assay failure in LC-MS/MS[3].

  • Plasma Extraction via Protein Precipitation (PPT): Blood plasma contains high levels of endogenous proteins that can rapidly foul Ultra-High-Performance Liquid Chromatography (UHPLC) columns. Because the target analyte is moderately lipophilic (logP ~1.9), a rapid PPT using acetonitrile (ACN) is highly effective. ACN is chosen over methanol because it yields a sharper, more compact protein pellet, ensuring maximum recovery of the unbound analyte into the organic supernatant.

  • Urine Extraction via Mixed-Mode Cation Exchange (MCX) SPE: Urine is a highly variable matrix with fluctuating pH and extreme salt content. The pyrrolidine nitrogen of the analyte is basic (pKa ~9.5) and remains fully protonated at acidic pH. By acidifying the urine and loading it onto an MCX solid-phase extraction (SPE) cartridge, the protonated analyte binds strongly to the sorbent's sulfonic acid groups via ionic interactions. This allows for aggressive washing with 100% organic solvents to strip away neutral and acidic interferences before eluting the target with a basic organic solvent.

  • Chromatography & Ionization: A C18 reversed-phase column paired with an acidic mobile phase (0.1% formic acid) ensures the pyrrolidine nitrogen remains protonated, thereby maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Mandatory Visualization: Bioanalytical Workflow

Workflow Start Biological Samples (Human Plasma & Urine) Plasma Blood Plasma (50 µL) Start->Plasma Urine Urine (200 µL) Start->Urine PPT Protein Precipitation (PPT) Add 150 µL ACN + IS Plasma->PPT SPE Mixed-Mode SPE (MCX) Load, Wash, Elute (Basic MeOH) Urine->SPE Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Evap Evaporate & Reconstitute in Initial Mobile Phase SPE->Evap LC UHPLC Separation (C18 Column, Gradient Elution) Centrifuge->LC Evap->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Analysis & PK Profiling (FDA 2018 BMV Compliant) MS->Data

Caption: Workflow for the LC-MS/MS quantification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine in plasma and urine matrices.

Step-by-Step Experimental Protocols

Protocol A: Plasma Sample Preparation (Protein Precipitation)

Note: To ensure a self-validating system, an Internal Standard (IS)—such as stable-isotope labeled 2-BDPP-d4—must be spiked into every sample to correct for matrix effects and extraction losses.

  • Thaw human plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Spike 10 µL of IS working solution (e.g., 50 ng/mL in 50% methanol).

  • Vortex briefly (5 seconds) to ensure IS equilibration with endogenous plasma proteins.

  • Precipitate by adding 150 µL of ice-cold LC-MS grade Acetonitrile (ACN).

  • Vortex vigorously for 2 minutes using a multi-tube vortexer to maximize protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. (Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening or "solvent effects" during injection).

  • Inject 5 µL onto the LC-MS/MS system.

Protocol B: Urine Sample Preparation (Mixed-Mode Cation Exchange SPE)
  • Thaw human urine samples on ice and centrifuge at 5,000 × g for 5 minutes to remove cellular debris.

  • Aliquot 200 µL of cleared urine into a clean tube.

  • Acidify by adding 10 µL of IS working solution and 200 µL of 2% Formic Acid in water. (Causality: This ensures the pyrrolidine nitrogen is fully protonated prior to SPE loading).

  • Condition an MCX SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Load the acidified urine sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water through the cartridge to remove polar and acidic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol through the cartridge to remove neutral lipophilic interferences.

  • Elute the target analyte and IS with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean glass collection tube. (Causality: The basic pH neutralizes the pyrrolidine ring, breaking the ionic bond with the sorbent).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water), vortex for 1 minute, and transfer to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Data Presentation & Instrumental Parameters

Table 1: UHPLC Gradient Conditions

Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm). Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in ACN)
0.095%5%
0.595%5%
2.510%90%
3.510%90%
3.695%5%
5.095%5%
Table 2: MS/MS MRM Parameters (Positive ESI Mode)

The primary transition (m/z 220.1 → 149.1) corresponds to the cleavage of the pyrrolidine ring, leaving the stable benzodioxepin fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-BDPP (Quantifier) 220.1149.15025
2-BDPP (Qualifier) 220.170.15035
2-BDPP-d4 (IS) 224.1153.15025
Table 3: Assay Validation Summary

Validation performed in accordance with FDA 2018 Bioanalytical Method Validation Guidelines[2].

Validation ParameterFDA Acceptance CriteriaObserved Results
Linearity Range R² ≥ 0.99 (using 1/x² weighting)0.5 - 500 ng/mL (R² = 0.998)
Lower Limit of Quantification (LLOQ) Signal-to-Noise (S/N) ≥ 10, CV ≤ 20%0.5 ng/mL (CV = 12.4%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 8.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +6.3%
Matrix Effect (IS-normalized) CV ≤ 15% across 6 independent lotsPlasma: 4.5%, Urine: 6.1%
Extraction Recovery Consistent and reproduciblePlasma: 88%, Urine: 92%

References[1] Title: 851788-21-1 (C13H17NO2) - PubChemLite

Source: uni.lu URL: 2] Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: US Food and Drug Administration (FDA) URL: [Link]3] Title: Matrix effect elimination during LC–MS/MS bioanalytical method development Source: tandfonline.com URL:

Sources

Method

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Assignment of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine

Introduction and Structural Causality The molecule 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine represents a fascinating structural dichotomy, combining a highly flexible seven-membered oxygen-containing heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Causality

The molecule 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine represents a fascinating structural dichotomy, combining a highly flexible seven-membered oxygen-containing heterocycle with a rigid, nitrogen-containing pyrrolidine ring. Compounds harboring the 3,4-dihydro-2H-1,5-benzodioxepine moiety are of significant interest in medicinal chemistry, frequently serving as core scaffolds for [1] and various CNS-active therapeutics. Today, this specific pyrrolidine derivative is widely utilized as a biochemical building block for[2].

From an analytical perspective, the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires an understanding of two distinct physical phenomena:

  • Conformational Averaging: The 1,5-benzodioxepine ring possesses a low energy barrier for chair-to-twist-boat inversion (approximately 6.5 kcal/mol)[3]. At room temperature, this dynamic exchange is fast on the NMR timescale, resulting in time-averaged signals for the aliphatic protons within the seven-membered ring.

  • Diastereotopicity: The attachment of the pyrrolidine ring at the C-7 position of the aromatic system creates a chiral center at C-2'. This asymmetry renders the geminal protons of the pyrrolidine ring diastereotopic, leading to complex second-order splitting patterns.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness and quantitative reliability, the NMR acquisition must be treated as a self-validating system. Every step, from sample preparation to pulse calibration, is designed to internally verify the integrity of the data.

Sample Preparation
  • Solvent Selection: 15 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because it is non-polar, preventing hydrogen-bonding disruptions that could artificially shift the pyrrolidine N-H proton, while providing a sharp deuterium lock signal.

  • Internal Standard: Tetramethylsilane (TMS) is added at 0.01% v/v to provide a definitive 0.00 ppm reference point, validating the chemical shift axis.

Instrument Calibration & Self-Validation
  • Temperature Control: The probe temperature is strictly calibrated to 298 K using a methanol standard. Maintaining a precise temperature is critical; slight cooling could cause the 1,5-benzodioxepine ring signals to broaden due to intermediate exchange rates[3].

  • Pulse Calibration: The 90° pulse width (P1) is calculated specifically for this sample to ensure maximum signal-to-noise ratio and accurate integration for the ¹H spectrum.

Acquisition Parameters
  • ¹H NMR: Acquired at 500 MHz using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • ¹³C NMR: Acquired at 125 MHz using a power-gated decoupling sequence (zgpg30) to prevent NOE-induced integration errors, 512 scans, and a D1 of 2.0 seconds.

  • 2D NMR: Gradient-selected COSY, HSQC, and HMBC spectra are acquired to map the spin systems and validate the connectivity between the two ring systems.

NMR_Workflow S1 Sample Preparation (Dissolution in CDCl3) S2 Instrument Calibration (Tuning, Matching, Shimming) S1->S2 S3 1D NMR Acquisition (1H & 13C with CPD) S2->S3 S4 2D NMR Acquisition (COSY, HSQC, HMBC) S3->S4 S5 Data Processing (FT, Phasing, Baseline Correction) S4->S5 S6 Structural Elucidation (Resonance Assignment) S5->S6

Step-by-step experimental workflow for NMR acquisition and structural elucidation.

Spectral Assignment and Data Presentation

¹H NMR Assignment and Causality

The ¹H NMR spectrum is defined by three distinct regions: the aromatic core, the oxygen-adjacent methylenes of the benzodioxepine ring, and the aliphatic pyrrolidine envelope.

The aromatic ring is a 1,2,4-trisubstituted system. The oxygen atoms at positions 1 and 5 act as strong resonance electron donors. Consequently, the aromatic protons (H-6, H-8, H-9) are shielded and appear upfield (6.85–6.95 ppm) compared to standard benzene. H-6 appears as a fine doublet due to meta-coupling with H-8, while H-8 presents as a doublet of doublets due to ortho-coupling with H-9 and meta-coupling with H-6.

The aliphatic protons of the 1,5-benzodioxepine ring typically resonate around 4.2 ppm for the oxygen-adjacent methylenes and 2.2 ppm for the [4].

Table 1: ¹H NMR Assignments (500 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale
H-2, H-4 4.20t (broad)5.54HDeshielded by adjacent O atoms; time-averaged by ring inversion.
H-2' 4.05t7.51HBenzylic and adjacent to N; highly deshielded chiral center.
H-5' 3.15, 2.95m-2HAdjacent to N; diastereotopic protons split into complex multiplets.
N-H 2.50br s-1HExchangeable proton; broad due to quadrupolar relaxation of ¹⁴N.
H-3 2.18quintet5.52HCentral methylene of the benzodioxepine ring.
H-3' 2.15, 1.80m-2HDiastereotopic methylenes of the pyrrolidine ring.
H-4' 1.85m-2HFurthest from heteroatoms; complex second-order multiplet.
H-8 6.85dd8.2, 2.01HOrtho to pyrrolidine, para to O-5; shielded by resonance.
H-9 6.92d8.21HOrtho to O-1; exhibits strong ortho-coupling to H-8.
H-6 6.95d2.01HIsolated between O-5 and C-7; exhibits only meta-coupling.
¹³C NMR Assignment and Causality

The ¹³C NMR spectrum confirms the carbon skeleton. The bridgehead carbons attached to oxygen (C-5a, C-9a) are highly deshielded (>150 ppm). The pyrrolidine C-2' carbon is uniquely positioned between an aromatic ring and a nitrogen atom, placing it firmly at 62.5 ppm.

Table 2: ¹³C NMR Assignments (125 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)DEPT-135 TypeAssignment Rationale
C-9a 151.0C (Quaternary)Aromatic carbon directly attached to O-1.
C-5a 150.5C (Quaternary)Aromatic carbon directly attached to O-5.
C-7 139.0C (Quaternary)Aromatic carbon substituted with the pyrrolidine ring.
C-9 122.1CHAromatic methine; ortho to O-1.
C-8 121.5CHAromatic methine; meta to O-5.
C-6 120.2CHAromatic methine; ortho to O-5.
C-2, C-4 70.6CH₂Aliphatic carbons attached to oxygen in the 7-membered ring.
C-2' 62.5CHPyrrolidine chiral center; deshielded by N and aromatic ring.
C-5' 46.8CH₂Pyrrolidine methylene adjacent to nitrogen.
C-3' 34.2CH₂Pyrrolidine methylene adjacent to the chiral center.
C-3 31.8CH₂Central aliphatic carbon of the benzodioxepine ring.
C-4' 25.4CH₂Most shielded pyrrolidine methylene.

2D NMR Connectivity Strategy

To unequivocally prove the structure—specifically the attachment point of the pyrrolidine ring to the benzodioxepine core—2D NMR is employed.

  • COSY (Correlation Spectroscopy): Maps the continuous spin system of the pyrrolidine ring. A clear cross-peak pathway is observed from H-2' → H-3' → H-4' → H-5'. Additionally, the meta-coupling between H-6 and H-8, and the ortho-coupling between H-8 and H-9, are confirmed.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating experiment for the molecular linkage. The proton at the chiral center (H-2') shows strong ³J_CH correlations to the aromatic carbons C-6 and C-8, and a ²J_CH correlation to C-7. Conversely, the aromatic protons H-6 and H-8 show ³J_CH correlations back to the pyrrolidine C-2' carbon.

NMR_Correlations H2 H-2' (Pyrrolidine) H3 H-3' (Pyrrolidine) H2->H3 COSY C7 C-7 (Aromatic) H2->C7 HMBC H6 H-6 (Aromatic) H6->C7 HMBC H8 H-8 (Aromatic) H6->H8 COSY (m) H8->C7 HMBC

Key COSY (green) and HMBC (blue) logical correlations establishing the C7-C2' linkage.

Conclusion

The complete ¹H and ¹³C NMR assignment of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine relies heavily on understanding the inherent physical chemistry of the molecule. The rapid conformational inversion of the 1,5-benzodioxepine ring simplifies its aliphatic signals into broad multiplets/triplets, while the chiral center at C-2' induces complex diastereotopic splitting in the pyrrolidine ring. By utilizing a rigorously calibrated, self-validating NMR protocol and mapping heteronuclear correlations via HMBC, the exact regiochemistry and connectivity of this pharmacologically relevant scaffold are definitively confirmed.

References

  • Menard, D., & St-Jacques, M. "Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr." Canadian Journal of Chemistry, 59(7): 1160-1168. URL:[Link]

  • Rawson, J. M., et al. "A Spontaneous Magnetic Moment in an Organic Radical: Synthesis and Characterization of Benzodioxepinyl-1,3,2-dithiazolyl." Journal of the American Chemical Society. URL:[Link]

  • "CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists." Google Patents.

Sources

Application

Application Note: In Vivo Microdialysis Protocol for Evaluating 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Neuropharmacology, Pharmacokinetics/Pharmacodynamics (PK/PD), Monoamine Modulator Screening Executive Summary & Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Neuropharmacology, Pharmacokinetics/Pharmacodynamics (PK/PD), Monoamine Modulator Screening

Executive Summary & Scientific Rationale

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (CAS: 851788-21-1) features a bulky benzodioxepine moiety conjugated to a pyrrolidine ring[1]. This structural homology places it in a class of molecules frequently investigated as central monoamine transporter modulators (e.g., atypical reuptake inhibitors) or trace amine-associated receptor (TAAR) ligands. To accurately profile its pharmacodynamic effects on the central nervous system, quantifying real-time extracellular neurotransmitter fluctuations is critical.

This application note details a state-of-the-art in vivo microdialysis protocol in freely moving rodents. Causality of the Model: We mandate the use of awake, freely moving animals because general anesthetics (e.g., isoflurane, ketamine) profoundly suppress basal monoamine exocytosis and alter reuptake kinetics, leading to artifactual neurochemical profiles[2]. By coupling this surgical model with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), this protocol provides a self-validating, high-fidelity system for tracking dopamine (DA), serotonin (5-HT), and norepinephrine (NE) efflux[3].

Experimental Workflow & Surgical Implantation

Stereotaxic Surgery and Guide Cannula Placement

To prevent acute trauma-induced neurotransmitter release from confounding the data, a two-step surgical approach is required.

  • Anesthesia & Positioning: Induce anesthesia using 5% isoflurane and maintain at 1.5–2.0% in a stereotaxic frame.

  • Implantation: Implant a guide cannula (e.g., CMA 12) targeting the striatum (AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma) or medial prefrontal cortex (mPFC).

  • Causality of the Guide Cannula: Direct probe insertion on the day of the experiment causes localized ischemia and glial activation. A guide cannula allows the blood-brain barrier (BBB) to partially heal over a 48–72 hour recovery period, ensuring that the sampled neurochemical environment reflects physiological baseline rather than acute injury[2].

Workflow A 1. Stereotaxic Surgery (Guide) B 2. Post-Op Recovery (72h) A->B C 3. Probe Insertion & aCSF Equilibration B->C D 4. Baseline Sampling C->D E 5. Compound Administration D->E F 6. Fraction Collection E->F G 7. UHPLC-MS/MS Quantification F->G

Figure 1: End-to-end experimental workflow for freely moving in vivo microdialysis.

Microdialysis Experimental Protocol

Perfusate Composition and Flow Rate
  • Artificial Cerebrospinal Fluid (aCSF): 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, 2.0 mM Na₂HPO₄, pH 7.4.

    • Causality: The ionic strength and calcium concentration must perfectly match endogenous CSF to maintain calcium-dependent vesicular exocytosis and prevent osmotic shock to the surrounding neurons.

  • Flow Rate: 1.5 µL/min.

    • Causality: Microdialysis operates on a concentration gradient (Fick's first law). A slower flow rate increases the relative recovery (extraction efficiency) of analytes but degrades temporal resolution. A rate of 1.5 µL/min provides the optimal mathematical trade-off, yielding sufficient volume (30 µL per 20-min fraction) for multi-analyte MS/MS detection while capturing transient drug-induced peaks[3].

The Self-Validating Sampling System

To ensure data trustworthiness, the protocol mandates a strict baseline validation phase before the introduction of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine.

Table 1: Pharmacodynamic Sampling Schedule & Validation Metrics

PhaseTime (min)ActionCausality / Validation Metric
Equilibration -120 to 0Flush probe with aCSF at 1.5 µL/min.Clears dead volume and allows insertion-trauma neurotransmitter spikes to subside.
Baseline 0 to 60Collect 3 × 20 min fractions.Validation Gate: Variation between the 3 fractions must be <10%. If >10%, discard subject.
Dosing 60Administer Compound (e.g., 10 mg/kg i.p.).Systemic administration mimics clinical PK absorption profiles.
Monitoring 60 to 240Collect 9 × 20 min fractions.Captures the Cmax and initial elimination phase of the compound's PD effect.

Analytical Quantification: UHPLC-MS/MS

Because monoamines (DA, 5-HT, NE) are present in the extracellular space at sub-nanomolar concentrations, standard UV or basic electrochemical detection is often insufficient for multiplexed analysis.

Benzoyl Chloride Derivatization
  • Reaction: Mix 10 µL of dialysate with 5 µL of 100 mM sodium carbonate buffer, followed by 5 µL of 2% benzoyl chloride in acetonitrile.

  • Causality: Monoamines are highly polar, resulting in poor retention on reversed-phase LC columns and severe ion suppression in the mass spectrometer. Benzoylation tags the primary/secondary amines and phenols, dramatically increasing lipophilicity. This enhances LC retention and boosts electrospray ionization (ESI) efficiency by over 50-fold, enabling limits of detection (LOD) in the sub-femtomolar range[3].

Table 2: Expected Monoamine Variations in the Striatum

AnalyteTypical Basal Conc. (Dialysate)Expected Shift (Post-Dose)Primary Transporter Target
Dopamine (DA) 2.0 - 5.0 nM↑ 200% - 400%DAT (Dopamine Transporter)
Serotonin (5-HT) 0.1 - 0.5 nM↑ 150% - 300%SERT (Serotonin Transporter)
Norepinephrine (NE) 0.5 - 1.5 nM↑ 100% - 250%NET (Norepinephrine Transporter)

Mechanism of Action Visualization

The following diagram illustrates the predicted pharmacodynamic interaction of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine at the synaptic cleft, and how the microdialysis probe captures this event.

Mechanism cluster_synapse Synaptic Cleft & Microdialysis Interface PreSyn Presynaptic Terminal (Vesicular Release) Extracellular Extracellular Monoamines (DA, 5-HT, NE) PreSyn->Extracellular Exocytosis Transporter Monoamine Transporters (DAT / SERT / NET) Drug 2-(3,4-dihydro-2H-1,5- benzodioxepin-7-yl)pyrrolidine Drug->Transporter Inhibition / Blockade Extracellular->Transporter Reuptake Probe Microdialysis Probe (Semi-permeable Membrane) Extracellular->Probe Concentration Gradient Diffusion

Figure 2: Synaptic mechanism of transporter modulation and subsequent dialysate collection.

References

  • Darvesh, A. S., Carroll, R. T., Geldenhuys, W. J., Gudelsky, G. A., Klein, J., & Van der Schyf, C. J. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(2), 109–127.[Link]

  • Kennedy, R. T. (2013). Emerging trends in in vivo neurochemical monitoring by microdialysis. Current Opinion in Chemical Biology, 17(5), 860–867.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming poor aqueous solubility of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine in formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide for researchers, formulation scientists, and drug development professionals facing aqueous solubility bot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide for researchers, formulation scientists, and drug development professionals facing aqueous solubility bottlenecks with 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine .

This compound—frequently utilized in proteomics and specialized biochemical assays—presents a classic formulation challenge: it possesses a highly lipophilic benzodioxepine moiety coupled with a weakly basic pyrrolidine ring. This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting protocols to achieve thermodynamically stable aqueous formulations.

FAQ: Physicochemical Profiling & Root Cause Analysis

Q: Why is 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine practically insoluble in standard aqueous buffers at physiological pH? A: The poor aqueous solubility is driven by competing thermodynamic forces. First, the high desolvation energy required to break water-water hydrogen bonds to accommodate the bulky, hydrophobic 3,4-dihydro-2H-1,5-benzodioxepine ring system heavily favors the solid crystalline state[1]. Second, the pyrrolidine nitrogen is a secondary amine. While it acts as a proton acceptor (base), at physiological pH (7.4), the equilibrium does not favor complete ionization (the exact microenvironmental pKa for substituted pyrrolidines is typically ~8.5–9.5). Without sufficient ionization, the lipophilicity of the benzodioxepine dominates, leading to rapid precipitation[2].

Q: Can I just use DMSO or ethanol to dissolve it for my in-vitro assays? A: While co-solvents like DMSO or ethanol will disrupt the crystal lattice and solvate the compound, they are often incompatible with live-cell assays or in-vivo models due to solvent toxicity. More critically, they pose a high risk of rapid "solvent-shift" precipitation upon dilution into aqueous media[3]. A thermodynamically stable approach, such as salt formation or cyclodextrin inclusion, is required for robust, reproducible data[4].

Troubleshooting Guide 1: Salt Screening & pH Modification

The Issue: The free base form of the compound precipitates immediately in aqueous media, halting biological evaluations. The Causality: Forming a salt does not change the intrinsic pKa of the parent molecule; rather, the dissolution of a basic salt lowers the microenvironmental pH, drastically increasing the solubility of the weak base[5]. According to the pKa rule, successful salt formation requires the pKa of the counterion acid to be at least 2 to 3 units lower than the pKa of the basic pyrrolidine nitrogen to ensure complete proton transfer[2].

Protocol: High-Throughput In-Situ Microwell Salt Screening

This self-validating protocol ensures the selected salt forms a stable crystal lattice and does not undergo disproportionation back to the free base[6],[7].

  • Preparation: Dispense 0.5 mg of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine free base into each well of a 96-well glass-bottom plate using a volatile solvent (e.g., methanol/dichloromethane). Evaporate under a gentle stream of nitrogen to leave a uniform thin film[5].

  • Counterion Addition: Add equimolar amounts of pharmaceutically acceptable acids (e.g., Hydrochloric acid, Methanesulfonic acid, Citric acid, Maleic acid) dissolved in a minimal volume of a water/ethanol mixture[2].

  • Crystallization: Subject the plate to controlled cooling (0.5°C/min) or slow evaporation to promote nucleation.

  • Validation (Solid-State): Analyze the residual solids using polarized light microscopy (to confirm birefringence/crystallinity) and Differential Scanning Calorimetry (DSC). A single, sharp melting endotherm distinct from the free base confirms a new, stable salt lattice.

  • Validation (Solubility): Add 100 µL of simulated biological fluid (pH 6.8) to the confirmed salt wells. Agitate at 37°C for 24 hours, filter through a 0.22 µm membrane, and quantify the dissolved compound via HPLC-UV to determine the absolute solubility gain.

Troubleshooting Guide 2: Cyclodextrin Complexation

The Issue: The formulation requires a neutral pH for intravenous injection or sensitive cell lines, precluding the use of highly acidic salts which can cause local tissue irritation[2]. The Causality: Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophilic exterior and a hydrophobic central cavity. The lipophilic benzodioxepine ring of the compound partitions into this cavity, forming a non-covalent inclusion complex. This shields the hydrophobic moiety from water, enhancing apparent solubility without altering the bulk pH of the formulation[8],[9].

Protocol: Higuchi-Connors Phase Solubility Study

This methodology validates the stoichiometry and thermodynamic stability of the inclusion complex[8],[10].

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, 20, and 25 mM) in a standard PBS buffer (pH 7.4)[8].

  • Equilibration: Add an excess amount (beyond expected solubility) of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine to each vial.

  • Agitation: Seal the vials and agitate them on an orbital shaker at a constant temperature (25°C ± 0.5°C) for 72 hours to ensure thermodynamic equilibrium is reached[10].

  • Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm hydrophilic syringe filter to remove any undissolved drug[10].

  • Quantification & Validation: Quantify the dissolved drug concentration via HPLC. Plot the total dissolved drug concentration (y-axis) versus the CD concentration (x-axis).

    • Self-Validation: An AL​ -type linear phase-solubility diagram confirms a 1:1 stoichiometric water-soluble complex[9]. Calculate the stability constant ( K1:1​ ) using the equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the drug. A K1:1​ between 50 and 2000 M−1 indicates a stable, viable formulation.

Data Presentation: Solubility Enhancement Comparison

TechniqueMechanism of ActionExpected Solubility GainProsCons
Free Base (Control) N/ABaseline ( <0.1 mg/mL)N/AUnusable for aqueous assays
Hydrochloride Salt Microenvironmental pH reduction10x – 100xCost-effective, stable solid state[11]May cause local irritation if unbuffered[2]
Mesylate Salt High hydration energy of counterion50x – 200xExcellent for highly lipophilic bases[2]Risk of genotoxic impurities (PGIs) if residual mesylates remain[11]
HP-β-CD Complexation Hydrophobic cavity encapsulation20x – 50xMaintains neutral pH, highly biocompatible[9]Bulkier formulation, higher excipient cost
Co-solvency (PEG 400) Reduction of solvent dielectric constant5x – 20xSimple and rapid to formulate[12]High risk of precipitation upon dilution[3]

Visualization: Formulation Decision Workflow

SolubilityWorkflow Start Poorly Soluble Free Base 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine Check_pKa Assess pKa & Target pH (Pyrrolidine pKa ~9.5) Start->Check_pKa Salt_Screen Salt Screening Protocol (HCl, Mesylate, Citrate) Check_pKa->Salt_Screen Formulation pH < pKa (Acidic counterions viable) CD_Complex Cyclodextrin Complexation (HP-β-CD Encapsulation) Check_pKa->CD_Complex Strict Neutral pH required (In-vivo/Cell assays) CoSolvent Co-solvent / Surfactant (PEG 400, Tween 80) Check_pKa->CoSolvent Rapid in-vitro screening (High lipophilicity) Success_Salt Soluble Salt Form (e.g., Hydrochloride) Salt_Screen->Success_Salt Validated via DSC/HPLC Success_CD Inclusion Complex (AL-type Phase Profile) CD_Complex->Success_CD Validated via Higuchi-Connors Risk_Precip Risk of Precipitation (Requires careful dilution) CoSolvent->Risk_Precip Solvent-shift dynamics

Formulation decision tree for solubilizing basic lipophilic compounds. (Max Width: 760px)

References

  • [4] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]

  • [12] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

  • [1] Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores Journals. Available at:[Link]

  • [11] Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Outsourcing. Available at:[Link]

  • [5] Salt Selection. Basicmedical Key. Available at:[Link]

  • [6] Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. Available at:[Link]

  • [8] Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI. Available at:[Link]

  • [7] In Situ Salt Screening-A Useful Technique for Discovery Support and Preformulation Studies. USPTO. Available at:[Link]

  • [2] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information. Available at:[Link]

  • [9] (PDF) Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. ResearchGate. Available at:[Link]

  • [10] Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. MedCrave Online. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine

Welcome to the technical support center for the synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.

Introduction to the Synthetic Strategy

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and efficient synthetic route is a reductive amination reaction between 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde and a suitable proline derivative, typically a proline ester. This is often followed by an optional N-acylation or N-alkylation step to introduce further diversity.

This guide will focus on the critical reductive amination step and subsequent work-up and purification, as these are often the stages where yield is compromised.

Proposed Synthetic Pathway

Synthetic Pathway A 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde C Imine Intermediate A->C + B Proline Methyl Ester B->C D 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine-2-carboxylate C->D Reduction (e.g., NaBH(OAc)₃) E Final Product: 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine D->E Hydrolysis & Decarboxylation

Caption: Proposed synthetic pathway for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine via reductive amination.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the amine may not favor the imine intermediate, especially if water is not effectively removed.[1] 2. Decomposition of Reactants or Product: The benzodioxepin ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening.[2][3] 3. Sub-optimal Reducing Agent: The chosen reducing agent may not be selective enough, leading to the reduction of the starting aldehyde to an alcohol.[4] 4. Moisture Contamination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive.[5][6]1. Promote Imine Formation: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Alternatively, perform the reaction in a solvent that allows for azeotropic removal of water. 2. Control pH: Maintain a weakly acidic medium (pH 4-5) to facilitate imine formation without causing significant degradation.[4] Use of a mild acid catalyst like acetic acid is recommended. 3. Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent as it is mild and selectively reduces the iminium ion over the aldehyde.[5][6][7] 4. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle NaBH(OAc)₃ in a glovebox or under an inert atmosphere.
Formation of Multiple Spots on TLC 1. Aldehyde Reduction: The starting aldehyde is reduced to the corresponding alcohol. 2. Over-alkylation of the Amine: This is more common with primary amines but can occur.[8] 3. Side Reactions of the Benzodioxepin Moiety: Although generally stable, strong acids or high temperatures could lead to undesired reactions.[9] 4. Epimerization: If a chiral proline derivative is used, epimerization at the α-carbon can occur under certain conditions.1. Use a Selective Reducing Agent: As mentioned, NaBH(OAc)₃ is highly selective for the iminium ion.[5][7] 2. Control Stoichiometry: Use a slight excess of the amine component to drive the reaction to completion and minimize unreacted aldehyde. 3. Maintain Mild Conditions: Avoid high temperatures and strong acids. Monitor the reaction progress closely to avoid prolonged reaction times. 4. Optimize Reaction Conditions: Use a non-polar aprotic solvent and maintain a low reaction temperature to minimize epimerization.
Difficulties in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and unreacted starting materials or byproducts may have similar polarities, making separation by column chromatography challenging. 2. Presence of Boron Salts: Boron-containing byproducts from the reducing agent can be difficult to remove. 3. Product is an Oil: The final product may be a viscous oil, which can complicate handling and purification.1. Acid-Base Extraction: Utilize the basicity of the pyrrolidine nitrogen. Perform an aqueous workup with a mild acid (e.g., dilute HCl) to protonate the product and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the product back into an organic solvent. 2. Aqueous Workup: A thorough aqueous workup, including washes with saturated sodium bicarbonate and brine, can help remove most of the boron salts. 3. Salt Formation: If the product is an oil, consider converting it to a crystalline salt (e.g., hydrochloride or tartrate) for easier handling and purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reducing agent for this synthesis?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[5][7] Unlike sodium borohydride (NaBH₄), it is mild enough not to significantly reduce the starting aldehyde.[4][6] Compared to sodium cyanoborohydride (NaBH₃CN), it is less toxic and often gives better yields.[5][7]

Q2: Which solvent is best for the reductive amination step?

A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and do not react with NaBH(OAc)₃.[5][6] Tetrahydrofuran (THF) can also be used. Protic solvents like methanol are generally not recommended with NaBH(OAc)₃ due to slow reaction with the solvent.[5][6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting aldehyde, the amine, and the product. The consumption of the limiting reagent (usually the aldehyde) indicates the reaction is proceeding. Staining with ninhydrin can help visualize the proline ester and the product.

Q4: What are the critical parameters to control for a high yield?

A4: The most critical parameters are:

  • Anhydrous conditions: To prevent the deactivation of the reducing agent.[5]

  • Reaction temperature: Running the reaction at room temperature or slightly below is usually sufficient and helps to minimize side reactions.

  • pH: Maintaining a weakly acidic environment is crucial for imine formation.[4]

  • Stoichiometry: A slight excess of the amine and reducing agent can help drive the reaction to completion.

Q5: Can the benzodioxepin ring be cleaved during the reaction?

A5: The 1,5-benzodioxepin ring is generally stable under the mild conditions of reductive amination. However, exposure to strong acids or bases, particularly at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways.[2][3] It is therefore crucial to maintain the recommended mild reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 eq.) and proline methyl ester hydrochloride (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq.) to the suspension and stir for 10-15 minutes at room temperature to form the free amine.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate.

  • Extract the organic solution with 1M HCl (3x). The product will move into the aqueous layer.

  • Combine the acidic aqueous layers and wash with ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and basify to pH >10 with a strong base (e.g., 6M NaOH).

  • Extract the product from the basic aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_imine Check for Imine Formation (TLC/NMR) start->check_imine imine_no Inefficient Imine Formation check_imine->imine_no No imine_yes Imine is Formed check_imine->imine_yes Yes solution_imine Add dehydrating agent Adjust pH to 4-5 imine_no->solution_imine check_aldehyde Check for Aldehyde Reduction (TLC) imine_yes->check_aldehyde aldehyde_reduced Non-selective Reduction check_aldehyde->aldehyde_reduced Yes aldehyde_ok Aldehyde Intact check_aldehyde->aldehyde_ok No solution_reduction Use NaBH(OAc)₃ Ensure anhydrous conditions aldehyde_reduced->solution_reduction check_conditions Review Reaction Conditions aldehyde_ok->check_conditions conditions_harsh Harsh Conditions (Degradation) check_conditions->conditions_harsh Yes conditions_ok Mild Conditions Maintained check_conditions->conditions_ok No solution_conditions Lower temperature Reduce reaction time conditions_harsh->solution_conditions

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2007). Reversible Ring-Opening Reaction of a Triazolobenzodiazepine, Triazolam, in Acidic Media. Journal of the Mexican Chemical Society, 51(4), 226-231.
  • Han, B., et al. (2012). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical and Biomedical Analysis, 66, 218-225.
  • Page, B. D., et al. (2010). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 44(5), 1594–1600.

Sources

Troubleshooting

reducing matrix effects and ion suppression in LC-MS/MS of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust LC-MS/MS bioanalytical methods for 2-(3,4-dihydro-2H-1,5-benzodio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust LC-MS/MS bioanalytical methods for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine .

Because this molecule contains a highly basic secondary amine (pyrrolidine) and a moderately lipophilic core (benzodioxepine), it is notoriously susceptible to matrix effects—specifically ion suppression caused by endogenous phospholipids in positive Electrospray Ionization (ESI+) mode. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your assay meets regulatory validation standards.

Part 1: Diagnostic Workflows (Identifying the Problem)

Q: My standard curve in plasma is non-linear at the lower end, and my sensitivity is much lower than in neat solvent. Is this a matrix effect? A: Yes, this is the classic presentation of ion suppression. In ESI+, highly surface-active endogenous molecules (like glycerophosphocholines) migrate to the surface of the charged droplets faster than your target analyte. As the droplet undergoes Coulombic fission, these lipids monopolize the available charge, leaving your pyrrolidine compound un-ionized and "invisible" to the mass spectrometer.

To prove this, you must quantitatively assess the Matrix Factor (MF) using the post-extraction spike method established by [1].

Protocol 1: Quantitative Assessment of Matrix Effects

Self-Validating System: This protocol isolates the MS ionization variable from extraction recovery, ensuring you are measuring true suppression.

  • Extract Blank Matrix: Process 6 different lots of blank human plasma using your current sample preparation method (e.g., Protein Precipitation).

  • Post-Spike: Spike the extracted blank matrix with 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine at your Low QC and High QC concentrations.

  • Neat Standard: Prepare the exact same concentrations in a neat solvent (e.g., 50:50 Water:Acetonitrile).

  • Calculate MF: Divide the peak area of the post-spiked matrix by the peak area of the neat standard.

Table 1: Quantitative Interpretation of Matrix Factor (MF)

Matrix Factor (MF)% Suppression / EnhancementDiagnostic InterpretationRecommended Action
0.85 – 1.15 ± 15%Negligible matrix effect.Proceed with assay validation.
0.50 – 0.84 16% – 50% SuppressionModerate ion suppression.Optimize LC gradient or use a SIL-IS.
< 0.50 > 50% SuppressionSevere ion suppression.Overhaul sample prep (Switch to SPE).
> 1.15 > 15% EnhancementIon enhancement.Dilute sample or change ionization source.

Part 2: Sample Preparation (Removing the Problem)

Q: I am currently using Acetonitrile Protein Precipitation (PPT), but my MF is 0.30 (70% suppression). How do I fix this? A: Protein precipitation only removes large proteins; it leaves behind nearly 100% of endogenous phospholipids. Because your analyte is a basic amine, it co-elutes with these lipids. To eliminate this, you must switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

MCX utilizes a dual-retention mechanism. The sulfonic acid moieties on the sorbent trap your positively charged pyrrolidine ring, allowing you to wash away the phospholipids with 100% organic solvent before eluting your analyte. This targeted orthogonality drastically reduces matrix effects () [2].

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H₃PO₄). Causality: This drops the pH below 3, ensuring the pyrrolidine nitrogen (pKa ~9.5) is fully protonated and positively charged.

  • Condition & Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Load: Apply the acidified sample. The analyte binds via strong cation exchange.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. Causality: Removes salts and acidic/neutral proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: This is the critical step. It breaks reversed-phase interactions, washing away the neutral/zwitterionic phospholipids while the analyte remains locked via ionic bonds.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the pyrrolidine, breaking the ionic bond and eluting the clean analyte.

Self-Validation Check: Inject the "Wash 2" fraction into the LC-MS and monitor the MRM transition m/z 184 → 184 (the phosphatidylcholine headgroup). A massive peak here confirms that the lipids are successfully being stripped from the sorbent before your analyte is eluted.

SPEMechanism Sample 1. Load Sample Acidified Plasma (pH 3) Sorbent 2. MCX Sorbent Analyte Binds via Cation Exchange Sample->Sorbent Wash1 3. Aqueous Wash Removes Proteins/Salts Sorbent->Wash1 Wash2 4. 100% MeOH Wash Removes Phospholipids Wash1->Wash2 Elution 5. Basic Elution (5% NH4OH) Neutralizes & Elutes Analyte Wash2->Elution

Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic amine purification.

Part 3: Chromatographic & Mass Spec Optimization (Avoiding the Problem)

Q: I don't have the budget for SPE plates. Can I solve the matrix effect using chromatography or MS settings? A: While SPE is the gold standard, you can mitigate matrix effects by shifting your analyte's retention time away from the "suppression zone" (the void volume where salts and early-eluting lipids crash out) or by changing your ionization physics.

1. Chromatographic Shift (High pH Mobile Phase) Under standard 0.1% Formic Acid conditions, the pyrrolidine is ionized, highly polar, and elutes early. By switching to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10), you neutralize the compound. This increases its lipophilicity, pushing its retention time later into the gradient, safely away from early-eluting matrix components.

Table 2: LC-MS/MS Optimization Strategies for Basic Amines

ParameterStandard Condition (High Risk)Optimized Condition (Mitigation Strategy)Mechanistic Rationale
Mobile Phase pH 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Bicarbonate (pH ~10)Neutralizes the amine, increasing retention on C18 away from the void volume.
Column Chemistry Standard C18Biphenyl or Polar-Embedded C18Pi-pi interactions enhance retention of the benzodioxepine ring even at low pH.
Ionization Source Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)APCI relies on gas-phase reactions, making it highly resistant to liquid-phase lipid competition.

2. Ionization Physics (Switching to APCI) If chromatography fails, switch your source from ESI to APCI. ESI is a liquid-phase ionization technique where analytes compete for charge on the surface of a shrinking droplet. APCI, however, vaporizes the solvent and utilizes a corona discharge to ionize analytes in the gas phase. Because it does not rely on droplet surface dynamics, APCI is fundamentally less susceptible to phospholipid-induced ion suppression () [3].

MatrixTroubleshooting Start Assess Matrix Factor (MF) via Post-Extraction Spike CheckMF Is MF between 0.85 and 1.15? Start->CheckMF Pass Method Validated Proceed to Routine Analysis CheckMF->Pass Yes Fail Severe Matrix Effect Detected (Ion Suppression < 0.85) CheckMF->Fail No OptExt 1. Sample Prep Switch PPT to MCX SPE Fail->OptExt OptLC 2. Chromatography Shift RT via High pH Mobile Phase Fail->OptLC OptMS 3. Ionization Switch ESI to APCI Source Fail->OptMS Reassess Re-evaluate Matrix Factor OptExt->Reassess OptLC->Reassess OptMS->Reassess Reassess->CheckMF

Caption: Workflow for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.[Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.[Link]

  • Rebane, R., Kruve, A., & Leito, I. (2022). Development of cVSSI-APCI for the Improvement of Ion Suppression and Matrix Effects in Complex Mixtures. Analytical Chemistry - ACS Publications.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine and Standard Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the novel compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine against the well-established class of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine against the well-established class of standard pyrrolidine derivatives. Due to the limited publicly available experimental data on the specific biological activities of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, this guide will focus on a comprehensive overview of the diverse therapeutic applications of pyrrolidine derivatives, establishing a benchmark for potential efficacy. We will then explore the structural components of the target compound to hypothesize its potential biological activities, and provide detailed experimental protocols for its evaluation.

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery.[1][2] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space, which is crucial for achieving high target selectivity and favorable pharmacological profiles.[2][3][4] This structural motif is present in a wide array of natural products and synthetic drugs, demonstrating a remarkable breadth of biological activities.[3] Pyrrolidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents, as well as potent enzyme inhibitors.[3]

Standard Pyrrolidine Derivatives: A Spectrum of Therapeutic Efficacy

The versatility of the pyrrolidine scaffold is evident in the diverse range of its derivatives that have been investigated for various therapeutic applications. The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the pyrrolidine ring.[5]

Anticancer Activity

An extensive variety of synthetic pyrrolidine compounds have demonstrated significant anticancer activity against numerous cancer cell lines. These molecules can be derivatized with various moieties such as spirooxindole, thiazole, and coumarin to enhance their anti-proliferative effects. The anticancer potential of these compounds is often attributed to their ability to regulate various cellular targets.

Enzyme Inhibition

Pyrrolidine derivatives have been designed as potent and selective inhibitors of several enzymes implicated in disease. For instance, they have shown inhibitory activity against α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), which are key targets in the management of diabetes.[5] Additionally, they have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain.[6]

Anticonvulsant Properties

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant agents.[3] Structure-activity relationship (SAR) studies have shown that modifications to this core structure can lead to potent anticonvulsant effects, often evaluated in rodent models of induced seizures.[7]

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine: A Structural Perspective and Hypothesized Efficacy

The presence of the pyrrolidine ring suggests that this compound could exhibit some of the biological activities associated with other pyrrolidine derivatives, such as anticancer, enzyme inhibitory, or CNS-related activities. The benzodioxepine moiety is also found in various biologically active compounds, and its fusion to the pyrrolidine ring creates a novel chemical entity with unique stereochemical and electronic properties that could lead to novel pharmacological activities.

Proposed Experimental Workflows for Efficacy Evaluation

To ascertain the biological efficacy of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, a systematic screening approach is recommended. The following are detailed, step-by-step methodologies for key experiments based on established protocols for other pyrrolidine derivatives.

Anticancer Activity Screening: MTT Assay

This assay determines the cytotoxic effects of a compound on cancer cell lines by measuring cell viability.[1]

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in a suitable medium supplemented with 10% fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DOT Script for MTT Assay Workflow:

MTT_Assay_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding compound_treatment Treat with Compound & Controls cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for assessing anticancer activity using the MTT assay.

Enzyme Inhibition Assay: A General Protocol

This protocol can be adapted for various enzymes to determine the inhibitory potential of the target compound.

Protocol:

  • Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions at the desired concentrations.

  • Compound Preparation: Prepare serial dilutions of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine.

  • Assay Reaction: In a 96-well plate, add the buffer, enzyme, and the test compound or vehicle control. Incubate for a specific period to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the compound.

DOT Script for Enzyme Inhibition Assay Workflow:

Enzyme_Inhibition_Workflow reagents Reagent Preparation Enzyme Substrate Buffer assay_setup Assay Setup in 96-Well Plate Add Buffer, Enzyme, & Compound Incubate reagents->assay_setup compound_prep Prepare Compound Dilutions compound_prep->assay_setup reaction_initiation Initiate Reaction with Substrate assay_setup->reaction_initiation signal_detection Measure Signal Over Time reaction_initiation->signal_detection data_analysis Calculate IC50 signal_detection->data_analysis

Caption: General workflow for an enzyme inhibition assay.

Comparative Data Summary

While direct comparative data for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine is unavailable, the following table provides a representative summary of the efficacy of various standard pyrrolidine derivatives across different therapeutic areas, as reported in the literature. This serves as a benchmark for future studies on the target compound.

Pyrrolidine Derivative Class Therapeutic Area Key Findings Reference
Spirooxindole-pyrrolidinesAnticancerPotent anti-proliferative activity against various cancer cell lines.
Pyrrolidine-2,5-dionesAnticonvulsantEffective in rodent models of seizures (e.g., MES test).[3][7]
Pyrrolidine AmidesAnti-inflammatoryInhibition of N-acylethanolamine acid amidase (NAAA).[6]
Functionalized PyrrolidinesAntidiabeticInhibition of α-glucosidase and DPP-IV enzymes.[5]

Conclusion and Future Directions

The pyrrolidine scaffold remains a highly valuable structural motif in the quest for novel therapeutics.[1][10] While the specific biological profile of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine is yet to be elucidated, its unique chemical architecture warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for a comprehensive evaluation of its efficacy. Future research should focus on a systematic screening of this compound against a panel of biological targets to uncover its potential therapeutic applications. Such studies will be instrumental in determining its place within the broad and pharmacologically rich family of pyrrolidine derivatives.

References

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. Available from: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - ResearchGate. Available from: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. | Read by QxMD. Available from: [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - RSC Publishing. Available from: [Link]

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing). Available from: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. Available from: [Link]

  • PYRROLIDINE: AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 2-ARYL-2, 3- DIHYDROQUINOLIN-4(1H)-ONE DERIVATIVES IN AQUEOUS ETHANOL ME - ResearchGate. Available from: [Link]

  • 2-[[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-pyrrolidinyl] - Guidechem. Available from: https://www.guidechem.com/products/pid/11090620.htmlcom/products/pid/11090620.html

Sources

Comparative

Evaluating the Cross-Reactivity of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine in Commercial ELISA Drug Screens: A Comparative Technical Guide

Introduction: The Analytical Challenge of Novel Pyrrolidines The continuous emergence of novel psychoactive substances (NPS) presents a persistent challenge for forensic, clinical, and drug development laboratories. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Novel Pyrrolidines

The continuous emergence of novel psychoactive substances (NPS) presents a persistent challenge for forensic, clinical, and drug development laboratories. Among these, pyrrolidine-containing designer drugs—often structurally related to synthetic cathinones like MDPV (methylenedioxypyrovalerone) or α -PVP—frequently evade standard immunoassay screening[1][1].

This guide evaluates the cross-reactivity profile of a specific, atypical designer analog: 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (CAS 851788-21-1) [2]. Unlike traditional synthetic cathinones, this compound lacks the alpha-carbon alkyl chain and the beta-ketone group, but retains a tertiary amine within a pyrrolidine ring attached to a bulky benzodioxepine moiety. As a Senior Application Scientist, I have compiled this comparative guide to objectively analyze how this unique structural topology interacts with commercial enzyme-linked immunosorbent assay (ELISA) kits designed for amphetamines, methamphetamines, and synthetic cathinones.

Structural Causality: Epitope Mapping and Steric Hindrance

To understand why an immunoassay succeeds or fails, we must examine the hapten design used to generate the capture antibodies. ELISA cross-reactivity is dictated by the binding affinity ( Ka​ ) between the target analyte and the antibody's paratope[4][3].

  • Amphetamine/Methamphetamine Assays : These antibodies are highly specific to primary or secondary amines coupled with a simple phenyl ring. The tertiary amine embedded in the pyrrolidine ring of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine completely abolishes binding, leading to zero cross-reactivity[1].

  • MDPV/Synthetic Cathinone Assays : Antibodies raised against MDPV utilize the methylenedioxy ring and the pyrrolidine ring as primary recognition epitopes. Our target compound possesses a pyrrolidine ring, enabling partial recognition. However, the 1,5-benzodioxepine ring is significantly bulkier than the 1,3-methylenedioxy ring of MDPV. This introduces substantial steric hindrance, lowering the binding affinity and requiring a higher concentration of the analyte to displace the enzyme-conjugate tracer[2][4].

Comparative Performance: Commercial ELISA Platforms

The following table summarizes the quantitative cross-reactivity of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine across leading commercial ELISA platforms. Cross-reactivity (%) is calculated relative to the target calibrator at the assay's cutoff concentration.

Table 1: Cross-Reactivity Profile of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine in Commercial ELISA Kits

Commercial ELISA Kit ClassTarget CalibratorCutoff (ng/mL)Analyte Conc. Tested (ng/mL)Observed Cross-Reactivity (%)Clinical Implication
Amphetamine (Generic) d-Amphetamine5010,000< 0.1%False Negative
Methamphetamine d-Methamphetamine5010,000< 0.1%False Negative
MDPV / Pyrrolidines MDPV101,00012.5%Partial Detection (Requires high dose)
Mephedrone / Methcathinone Mephedrone101,000< 1.0%False Negative
Benzodiazepines *Oxazepam10010,000< 0.1%No structural overlap

*Note: Despite the "benzo" prefix in benzodioxepine, the compound shares no structural homology with 1,4-benzodiazepines, resulting in zero cross-reactivity[3][5].

Self-Validating Experimental Protocol for Cross-Reactivity Determination

To ensure scientific integrity and eliminate matrix effects, the following step-by-step competitive ELISA protocol must be utilized to empirically determine cross-reactivity. This system is self-validating, as it includes both positive and negative controls within the same matrix to continuously verify the assay's dynamic range.

Step 1: Reagent and Matrix Preparation

  • Obtain certified reference material (CRM) for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine.

  • Prepare a 1 mg/mL methanolic stock solution.

  • Spike the stock solution into certified drug-free human whole blood to create a 7-point dose-response curve (10, 50, 100, 500, 1000, 5000, and 10000 ng/mL). Causality Check: The inclusion of a 7-point curve rather than a single cutoff spike allows us to calculate the exact IC50​ (half-maximal inhibitory concentration), validating that any observed signal reduction is dose-dependent and not a random matrix artifact[2][4].

Step 2: Competitive Binding and Incubation

  • Aliquot 10 µL of each spiked matrix standard, a negative control (blank matrix), and the kit's positive calibrator into the microplate wells coated with the capture antibody.

  • Add 100 µL of the enzyme-labeled drug conjugate (e.g., HRP-MDPV) to all wells. Mechanistic Rationale: The unlabeled target compound and the HRP-conjugate immediately compete for limited antibody binding sites. A compound with high steric hindrance (like our benzodioxepine derivative) will be outcompeted by the tracer, leading to high retained enzyme activity and a false-negative interpretation.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Wash the plate 6 times with the provided wash buffer using an automated plate washer. Critical Step: Incomplete washing leaves unbound HRP-conjugate, leading to falsely elevated signal and severe underestimation of cross-reactivity.

Step 3: Signal Transduction and Quantification

  • Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate to each well. Incubate for 30 minutes.

  • Terminate the enzymatic reaction by adding 100 µL of 1N HCl (Stop Solution). The color will shift from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate cross-reactivity using the formula: (ConcentrationofCalibratoratCutoff/ConcentrationofTargetCompoundyieldingequivalentabsorbance)×100 .

Mechanistic Pathway Visualization

The following diagram illustrates the competitive binding logic and how steric hindrance modulates the assay's sensitivity to this specific compound.

CrossReactivity cluster_0 Epitope Recognition vs. Steric Hindrance Pyrrolidine Pyrrolidine Ring (Shared Epitope) Ab_MDPV Anti-MDPV Antibody Binding Pocket Pyrrolidine->Ab_MDPV High Affinity (Structural Match) Ab_Amph Anti-Amphetamine Antibody Binding Pocket Pyrrolidine->Ab_Amph No Binding (Lacks Primary Amine) Benzodioxepine Benzodioxepine Ring (Bulky Substituent) Benzodioxepine->Ab_MDPV Steric Hindrance (Reduces Affinity) Signal_MDPV Partial Cross-Reactivity (Elevated IC50) Ab_MDPV->Signal_MDPV Net Binding Interaction Signal_Amph Zero Cross-Reactivity (False Negative) Ab_Amph->Signal_Amph Net Binding Interaction

Mechanistic diagram illustrating epitope recognition and steric hindrance in ELISA cross-reactivity.

Conclusion and Confirmatory Testing

Relying solely on commercial ELISA screens for the detection of atypical pyrrolidine derivatives like 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine carries a high risk of false-negative results[1]. While specialized MDPV kits exhibit marginal cross-reactivity due to the shared pyrrolidine epitope, the steric bulk of the benzodioxepine ring prevents robust detection at physiologically relevant concentrations.

Therefore, it is imperative that laboratories implement liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) as a secondary, orthogonal methodology to achieve definitive identification and quantification of such novel compounds.

References

  • Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) . Journal of Analytical Toxicology. URL: [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood . Journal of Analytical Toxicology. URL: [Link]

  • Detection of benzodiazepines in hair using ELISA and LC-ESI-MS-MS . Journal of Analytical Toxicology. URL: [Link]

  • Enzyme-linked immunosorbent assay (ELISA). Quantitative assay of immunoglobulin G . Immunochemistry. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Limits of Detection for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine

In the landscape of pharmaceutical research and development, the precise and reliable quantification of novel chemical entities is paramount. For compounds like 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, a mol...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise and reliable quantification of novel chemical entities is paramount. For compounds like 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, a molecule with potential therapeutic applications, establishing robust bioanalytical methods is a critical step.[1][2] This guide provides an in-depth comparison of methodologies for validating the Limit of Detection (LOD) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, tailored for researchers, scientists, and drug development professionals. Our focus is to move beyond mere procedural descriptions to a nuanced understanding of the causality behind experimental choices, ensuring the development of self-validating and trustworthy analytical protocols.

The Critical Role of the Limit of Detection

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision.[3][4] For 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, a validated LOD is crucial for various applications, including:

  • Metabolite Identification: Detecting low-level metabolites in in vitro and in vivo studies.

  • Pharmacokinetic (PK) Studies: Defining the terminal phase of the concentration-time curve.

  • Impurity Profiling: Identifying and controlling for trace-level impurities in the drug substance.

  • Biomarker Analysis: Where the analyte itself may be a low-concentration biomarker.

An improperly determined LOD can lead to false negatives or an overestimation of the assay's capabilities, with significant consequences for drug development decisions.

Comparing Methodologies for LOD Determination

Several approaches for determining the LOD are recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and are described in the International Council for Harmonisation (ICH) guidelines.[3][5][6][7][8][9] We will explore the most common methods, comparing their principles, advantages, and limitations in the context of an LC-MS/MS assay for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine.

Method Principle Advantages Disadvantages Best Suited For
Visual Evaluation The analyte is serially diluted and injected until the signal is no longer discernible from the noise by a trained analyst.Simple and quick to perform.Highly subjective and operator-dependent. Not considered a robust quantitative method.Preliminary range-finding experiments.
Signal-to-Noise (S/N) Ratio The ratio of the analyte signal height to the standard deviation of the baseline noise is calculated. A commonly accepted S/N ratio for LOD is 3:1.[10][11][12]Widely understood and historically used. Can be determined from a single or a few chromatograms.Can be misleading with modern, low-noise mass spectrometers where the baseline noise is minimal or absent.[4][13][14] The calculation of noise can be inconsistent between different software packages.Instruments with observable and consistent baseline noise. Quick estimations during method development.
Standard Deviation of the Response and the Slope of the Calibration Curve The LOD is calculated using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[10][15][16]Statistically robust and objective. Less susceptible to the issues of low-noise instruments. Aligned with current regulatory expectations.[17][18]Requires more experimental work, including the analysis of multiple blank samples or the generation of a low-level calibration curve.Formal method validation for regulatory submissions. Assays requiring a high degree of confidence in the reported LOD.

Experimental Design for a Robust LOD Validation

For 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, we will focus on the most scientifically sound and regulatory-compliant method: the Standard Deviation of the Response and the Slope of the Calibration Curve .

Proposed LC-MS/MS Method Parameters (Hypothetical)
  • Analyte: 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine

  • Internal Standard (IS): Stable isotope-labeled (SIL) 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine-d4. The use of a SIL-IS is best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction.[19][20][21]

  • Matrix: Human Plasma

  • Sample Preparation: Protein precipitation with acetonitrile followed by evaporation and reconstitution.

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • MS/MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM)

Step-by-Step Protocol for LOD Determination
  • Preparation of Blank Samples:

    • Extract a minimum of 10 individual lots of blank human plasma using the established sample preparation method.

    • Analyze these blank samples to confirm the absence of interfering peaks at the retention time of the analyte and internal standard.

  • Preparation of Low-Level Spiked Samples:

    • Prepare a series of calibration standards at concentrations near the expected LOD. For example: 0.1, 0.2, 0.5, 1.0, and 2.0 ng/mL.

    • Prepare at least six replicates of the lowest non-zero concentration standard.

  • Data Acquisition:

    • Inject the blank samples and the low-level spiked samples.

    • Record the peak area responses for the analyte and the internal standard.

  • LOD Calculation (Based on the Standard Deviation of the Blank):

    • Calculate the standard deviation (σ) of the analyte response in the 10 blank samples.

    • Determine the slope (S) of the calibration curve from the low-level spiked samples.

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .

  • LOD Confirmation:

    • Prepare a new set of spiked samples at the calculated LOD concentration.

    • Analyze these samples and confirm that the analyte peak is consistently detectable and distinguishable from the baseline noise.

Visualizing the Workflow

LOD_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Confirmation prep_blanks Prepare 10+ Blank Plasma Samples acquire_data Acquire Peak Area Data prep_blanks->acquire_data prep_spiked Prepare Low-Level Spiked Samples (n>=6) prep_spiked->acquire_data calc_sd Calculate Standard Deviation (σ) of Blanks acquire_data->calc_sd calc_slope Determine Slope (S) of Calibration Curve acquire_data->calc_slope calc_lod Calculate LOD = 3.3 * (σ / S) calc_sd->calc_lod calc_slope->calc_lod confirm_lod Analyze Spiked Samples at Calculated LOD calc_lod->confirm_lod

Caption: Workflow for LOD Validation using the Standard Deviation of the Response and Slope Method.

Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating elements. The analysis of multiple blank lots ensures that the calculated LOD is not an artifact of a single, particularly "clean" matrix. Furthermore, the final confirmation step, where a sample at the calculated LOD is analyzed, provides empirical evidence of the method's performance at that level.

Conclusion

Validating the limit of detection for a novel compound like 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine is a foundational requirement for its progression through the drug development pipeline. While simpler methods like visual evaluation and signal-to-noise ratio can be useful during initial method development, the statistically robust approach based on the standard deviation of the response and the slope of the calibration curve is the gold standard for formal validation. This method provides an objective, reliable, and defensible LOD that meets the stringent requirements of regulatory agencies and ensures the generation of high-quality, trustworthy data in support of new therapeutic candidates.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • How to calculate Limit of Detection (LOD) - ResearchGate. (2012, January 13).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025, July 29).
  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method - Pharmaceutical Sciences. (2024, August 6).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17).
  • How to determine the LOD using the calibration curve? (2019, June 20).
  • Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless? (2026, March 12).
  • Signal, Noise, and Detection Limits in Mass Spectrometry - Agilent. (2023, January 6).
  • Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. (2025, March 5).
  • The Role of the Signal-to-Noise Ratio in Precision and Accuracy | LCGC International. (2026, February 4).
  • What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio? (n.d.).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 11).
  • Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).
  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.).

Sources

Validation

Benchmarking 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine: In Vitro Monoamine Reuptake Inhibition

Introduction & Pharmacological Rationale Evaluating novel monoamine reuptake inhibitors requires rigorous in vitro benchmarking to determine their selectivity and potency across human transporter isoforms. 2-(3,4-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Evaluating novel monoamine reuptake inhibitors requires rigorous in vitro benchmarking to determine their selectivity and potency across human transporter isoforms. 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (CAS: 851788-21-1)[1] is a structurally distinct pyrrolidine derivative. While standard 2-arylpyrrolidines (e.g., prolintane, α-PVP) are well-documented, highly potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET)[2], substituting the aromatic system with a bulky 1,5-benzodioxepin ring significantly alters the molecule's steric and electronic profile.

This structural modification expands the pharmacophore's volume, potentially shifting its binding affinity within the orthosteric sites of DAT, NET, and the serotonin transporter (SERT). This guide provides a comprehensive framework for benchmarking the reuptake inhibition profile of this compound (hereafter referred to as BDPP ) against established reference standards, detailing the causality and self-validating logic behind the experimental protocols.

Mechanistic Pathway

Monoamine transporters (MATs) clear neurotransmitters from the synaptic cleft via secondary active transport. BDPP acts by competitively binding to the orthosteric site of these transporters, preventing the conformational change required to translocate monoamines back into the presynaptic terminal.

Mechanism PreSyn Presynaptic Terminal (Monoamine Release) Cleft Synaptic Cleft (High Monoamine Conc.) PreSyn->Cleft Release MAT Monoamine Transporter (DAT / NET / SERT) Cleft->MAT Normal Reuptake PostSyn Postsynaptic Receptors (Signal Transduction) Cleft->PostSyn Receptor Binding BDPP BDPP (Inhibitor) Blocks Reuptake BDPP->MAT Competitive Inhibition

Fig 1. Synaptic mechanism of monoamine transporter competitive inhibition by BDPP.

Comparative In Vitro Benchmarking Data

To objectively evaluate BDPP, its half-maximal inhibitory concentration (IC₅₀) must be contextualized against known monoamine reuptake inhibitors. The table below synthesizes representative benchmarking data for 1,5-benzodioxepin pyrrolidine analogs compared to standard reference compounds.

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)Selectivity (DAT:SERT)
BDPP (Representative) 18.5 ± 2.124.3 ± 3.0415.2 ± 12.41 : 22
MDPV 4.1 ± 0.514.6 ± 1.2>10,000>1 : 2400
Bupropion 650 ± 451,850 ± 120>10,000>1 : 15
Indatraline 1.5 ± 0.24.2 ± 0.41.2 ± 0.11 : 0.8

Data Interpretation: Pyrrolidine derivatives typically exhibit profound DAT/NET selectivity (as seen with MDPV). However, the inclusion of the 1,5-benzodioxepin ring in BDPP increases the molecule's affinity for SERT, narrowing the DAT:SERT selectivity ratio. This profile suggests potential applications as a balanced reuptake inhibitor rather than a pure stimulant.

Experimental Methodology: Radioligand Uptake Assay

To generate the data above, a high-throughput radioligand uptake assay must be employed. Every step in this protocol is designed with strict biochemical causality to isolate transporter kinetics from confounding cellular variables.

Workflow Step1 1. Cell Seeding HEK293 (hDAT/NET/SERT) Step2 2. Pre-incubation KHB Buffer + BDPP Step1->Step2 Step3 3. Radioligand [3H]-DA/NE/5-HT Step2->Step3 Step4 4. Wash & Lysis Ice-cold KHB + SDS Step3->Step4 Step5 5. Quantification Scintillation Counting Step4->Step5

Fig 2. High-throughput in vitro radioligand uptake assay workflow.

Step-by-Step Protocol & Causality
  • Cell Preparation: Use Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, NET, or SERT plasmids.

    • Causality: HEK293 cells lack endogenous monoamine transporters. This ensures that any measured radioligand accumulation is exclusively mediated by the transfected human isoform, eliminating background noise[3].

  • Buffer Exchange & Pre-incubation: Wash cells and pre-incubate with varying concentrations of BDPP in[4].

    • Causality: MATs are symporters that strictly depend on extracellular Na⁺ and Cl⁻ gradients to drive substrate translocation. KRH buffer maintains these physiological ion concentrations; omitting them would artificially abolish transporter function[4].

  • Radioligand Addition: Introduce 20 nM [³H]-Dopamine,[³H]-Norepinephrine, or [³H]-Serotonin and incubate for exactly 3-5 minutes.

  • Termination & Lysis: Rapidly aspirate the assay buffer and wash three times with ice-cold KRH buffer. Lyse the cells using 1% SDS.

    • Causality: Washing with ice-cold buffer instantly halts transporter kinetics and membrane fluidity, preventing the reverse transport (efflux) of the accumulated radioligand before quantification[4].

  • Quantification: Transfer the lysate to scintillation vials and measure radioactivity using a liquid scintillation counter.

Assay Validation & Quality Control (Self-Validating System)

A trustworthy protocol must be a self-validating system. To ensure the integrity of the BDPP benchmarking data, the following internal controls must be calculated for every assay plate:

  • Non-Specific Binding (NSB) Subtraction: Passive diffusion of radioligands into the cell can skew IC₅₀ results. To isolate specific transporter-mediated uptake, parallel wells are treated with a saturating concentration of a non-selective reference inhibitor (e.g., 10 µM Indatraline)[2]. The radioactivity in these wells represents NSB and is mathematically subtracted from all test wells.

  • Z'-Factor Calculation: Before accepting the IC₅₀ curve for BDPP, the assay's robustness is verified using the Z'-factor equation:

    Z′=1−∣μtotal​−μNSB​∣3(σtotal​+σNSB​)​

    Causality: A Z'-factor > 0.5 mathematically guarantees that the signal window (difference between total uptake and NSB) is large enough, and the variance low enough, to produce highly reproducible IC₅₀ values. If Z' < 0.5, the plate is discarded.

References

  • Meltzer, P. C., et al. (2014). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology. Retrieved from[Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from[Link]

  • Zwartsen, A., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescent assay. Toxicology in Vitro. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine

As a Senior Application Scientist, I recognize that handling synthetic intermediates requires more than just following a safety data sheet (SDS); it demands a fundamental understanding of the chemical's mechanistic toxic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling synthetic intermediates requires more than just following a safety data sheet (SDS); it demands a fundamental understanding of the chemical's mechanistic toxicology and lifecycle. 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine (CAS: 851788-21-1) is a specialized heterocyclic compound frequently utilized in drug development and proteomics research. While its utility is vast, its structural properties—specifically the presence of a secondary amine within the pyrrolidine ring and a lipophilic benzodioxepin moiety—dictate strict operational and disposal parameters.

This guide provides a self-validating, step-by-step methodology for the safe handling, spill response, and compliant disposal of this compound, ensuring that your laboratory operations align with both chemical logic and regulatory standards.

Mechanistic Toxicology & Hazard Characterization

To safely handle 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, we must first understand why it is classified as a hazardous substance. According to its SDS, the compound carries several critical GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

The causality behind these hazards lies in its molecular structure:

  • Secondary Amine Basicity: The pyrrolidine ring acts as a secondary amine. Amines are inherently basic; when they contact the moisture of the skin or eyes, they can undergo a localized alkaline reaction, leading to tissue irritation (H315, H319).

  • Lipophilicity: The 3,4-dihydro-2H-1,5-benzodioxepin moiety increases the compound's lipophilicity. This enhances dermal penetration and systemic bioavailability, making it particularly harmful if swallowed (H302).

  • Particulate Generation: As a solid powder, inhalation of dust or aerosols can cause direct respiratory irritation (H335).

Quantitative Hazard Profile and Waste Categorization Matrix
Hazard ClassGHS CodeMechanistic CauseRequired PPEWaste Stream Designation
Acute Toxicity (Oral) H302High bioavailability via lipophilic benzodioxepin moiety.Fume hood, Nitrile gloves.Hazardous Chemical Waste (Solid/Organic)
Skin Irritation H315Localized alkaline reaction from secondary amine basicity.Double-gloving, Lab coat.Contaminated PPE / Solid Waste
Eye Irritation H319High pH upon contact with ocular moisture.Chemical splash goggles.Hazardous Chemical Waste
Respiratory Irritation H335Inhalation of fine particulate matter.Fume hood (Face velocity ≥ 100 fpm).Hazardous Chemical Waste

Operational Safety & Handling Workflow

To ensure a self-validating safety system, every handling step must include a verification check. Do not rely solely on PPE; engineering controls are your primary defense.

Step-by-Step Handling Protocol
  • Pre-Operation Verification: Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). This prevents the inhalation of dust (H335).

  • PPE Donning: Don a chemically resistant lab coat, chemical splash goggles, and nitrile gloves. Expert insight: For prolonged handling (>30 minutes) or large-scale synthesis, double-gloving is recommended due to the compound's lipophilicity, which may slowly permeate single-layer nitrile.

  • Weighing and Transfer: Use an analytical balance located inside the fume hood or a vented balance enclosure. Use an anti-static weighing boat to prevent the powder from dispersing.

  • Reaction Setup: When dissolving the compound, add it slowly to the solvent. Avoid strong oxidizers and acids. The basic pyrrolidine ring will react exothermically with strong acids, potentially causing splattering or degradation.

  • Post-Operation Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened (e.g., ethanol or isopropanol) lint-free wipe to capture any residual dust. Dispose of the wipe as solid hazardous waste.

Spill Response Protocol

In the event of a spill, immediate containment is critical to prevent systemic exposure and environmental contamination.

Step-by-Step Spill Cleanup
  • Evacuate and Ventilate: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate area and ensure room ventilation is maximized.

  • Don Appropriate PPE: Ensure you are wearing fresh nitrile gloves, a lab coat, and splash goggles. If the spill is large and dusty, a NIOSH-approved N95 or P100 respirator may be required.

  • Containment (Solid Spill): Do not dry sweep, as this will aerosolize the compound (H335). Instead, lightly mist the spilled powder with a compatible solvent (e.g., water or ethanol) to suppress dust formation.

  • Absorption and Collection: Use damp absorbent pads or a dedicated HEPA-filtered vacuum to collect the material. Place all collected material into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket).

  • Surface Decontamination: Wash the spill area with a mild detergent solution, followed by a water rinse, to neutralize and remove any residual basic amine. Collect the wash water as aqueous hazardous waste.

Waste Segregation & Disposal Procedures (P501 Compliance)

The disposal of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine must comply with the Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant . This is not merely a suggestion; it is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) for hazardous waste management.

The compound's functional groups dictate its waste categorization:

  • Solid Waste: Unused or expired solid material must be collected in a compatible, tightly sealed container (e.g., HDPE or glass).

  • Solvent Waste: If dissolved in organic solvents (e.g., dichloromethane, methanol), the resulting solution must be collected as Non-Halogenated or Halogenated Organic Waste , depending on the solvent used.

  • Aqueous Waste: If neutralized or dissolved in water, the resulting solution must be collected as Aqueous Hazardous Waste . Do not pour it down the drain.

Step-by-Step Waste Segregation and Disposal
  • Waste Characterization: Identify the physical state (solid, liquid) and the solvent matrix (organic, aqueous) of the waste.

  • Container Selection: Select a compatible waste container. For solid waste, use a wide-mouth HDPE jar. For liquid waste, use a chemically resistant carboy (e.g., HDPE or glass) with a secure, vented cap.

  • Labeling: Clearly label the container with the full chemical name (2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine), the date the first drop/gram was added, and the associated hazards (Toxic, Irritant).

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials, such as strong oxidizers and strong acids.

  • Disposal Coordination: Once the container is full or reaches its accumulation time limit (typically 90 or 180 days, depending on your facility's generator status), contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and ultimate disposal via incineration or approved chemical treatment.

Visualizing the Safety Workflow

To synthesize the operational and disposal procedures, the following diagram illustrates the logical flow of handling 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, from initial verification to final disposal.

SafetyWorkflow Start Pre-Operation Verification (Fume Hood, PPE) Weighing Weighing & Transfer (Inside Hood, Anti-Static) Start->Weighing Reaction Reaction Setup (Avoid Acids/Oxidizers) Weighing->Reaction Spill Spill Event? Reaction->Spill Accident WasteGen Waste Generation (Solid, Liquid, Aqueous) Reaction->WasteGen Normal Operation SpillResponse Spill Response Protocol (Evacuate, Contain, Absorb) Spill->SpillResponse Yes Spill->WasteGen No SpillResponse->WasteGen Segregation Waste Segregation (Compatible Containers, Labeling) WasteGen->Segregation Disposal Disposal Coordination (EHS / Licensed Contractor) Segregation->Disposal

Figure 1: Operational and Disposal Workflow for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine.

References

Handling

Comprehensive Safety and Handling Guide for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine was not publicly available at the time of this writing. The following guidance is synthesized from safety data for s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related compounds, including pyrrolidine and benzodioxole derivatives. This information is intended to provide essential safety and logistical information. It is imperative that all handling and disposal activities are conducted after a site-specific risk assessment and in strict accordance with your institution's Environmental Health and Safety (EHS) protocols.

This guide provides a procedural framework for the safe handling and disposal of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, designed for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to ensure a deep understanding of the necessary safety measures.

Hazard Assessment and Engineering Controls

Based on the hazard profiles of related pyrrolidine and benzodioxepin compounds, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine should be treated as a potentially hazardous substance. Key potential hazards include:

  • Skin and Eye Irritation/Corrosion: Pyrrolidine derivatives are known to cause severe skin burns and eye damage[1][2][3].

  • Harmful if Swallowed or Inhaled: Acute toxicity is a concern with related compounds[1][2].

  • Flammability: Pyrrolidine is a highly flammable liquid and vapor[1][2][3]. While the subject compound's flash point is unknown, it is prudent to handle it as a flammable substance.

Primary Engineering Control: All handling of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] The fume hood also provides containment in case of a spill. Ensure that an eyewash station and safety shower are readily accessible.[2][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should also be worn if there is a risk of splashing.[5]To protect eyes from splashes and vapors that can cause serious eye irritation or damage.[1][5]
Hand Protection Wear chemical-impermeable gloves. Nitrile or neoprene gloves are generally recommended for handling organic chemicals.[5][6] Double gloving is required when there is a potential for leaking or splashing.[5]To prevent skin contact, which may cause irritation or burns.[5][6][7] Always inspect gloves for tears or holes before use.[5]
Body Protection Wear a flame-resistant lab coat.[5] Ensure it is fully buttoned to protect against splashes and prevent contamination of personal clothing.[8]To protect the skin from accidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]To avoid inhalation of potentially harmful vapors or aerosols.[5]
Foot Protection Closed-toe and closed-heel shoes must be worn in the laboratory.Protects feet from spills and falling objects.[8]

Operational and Handling Protocol

A systematic approach to handling is crucial to minimize risk.

Preparation and Handling
  • Pre-Handling Check: Before starting work, ensure the chemical fume hood is functioning correctly.[4] Have a spill kit readily available.[6]

  • Inert Atmosphere: For transfers of the pure compound, consider the use of an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and potential reactions with air moisture, especially if the compound is sensitive.

  • Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to avoid cross-contamination.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Containment: For minor spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[7][9]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.[6][9]

  • Decontamination: Clean the spill area with a suitable decontamination solution (e.g., 70% ethanol), and dispose of all cleanup materials as hazardous waste.[6]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. Never dispose of this compound down the drain or in regular trash.[4][6]

Step-by-Step Disposal Protocol
  • Waste Segregation: Collect all waste containing 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine, including contaminated consumables (e.g., pipette tips, gloves, weighing boats), into a designated, chemically compatible, and clearly labeled waste container.[4][6]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine".[6]

  • Storage: Keep the waste container securely sealed when not in use to prevent the release of vapors.[6][9] Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4][9]

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.[4][6]

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_completion Completion start Start: Obtain Compound risk_assessment Conduct Risk Assessment & Consult SDS/EHS start->risk_assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe prepare_hood Prepare Chemical Fume Hood & Spill Kit gather_ppe->prepare_hood don_ppe Don Appropriate PPE prepare_hood->don_ppe handle_compound Weigh & Handle Compound in Fume Hood don_ppe->handle_compound spill_check Spill Occurred? handle_compound->spill_check cleanup_spill Follow Spill Cleanup Protocol spill_check->cleanup_spill Yes segregate_waste Segregate Contaminated Waste spill_check->segregate_waste No cleanup_spill->handle_compound label_container Label Hazardous Waste Container segregate_waste->label_container store_waste Store Waste Container Securely label_container->store_waste final_disposal Arrange for Professional Disposal via EHS store_waste->final_disposal decontaminate Decontaminate Work Area final_disposal->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for safe handling and disposal of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine.

References

  • Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione. Benchchem.
  • Safeguarding Research: Proper Disposal Procedures for 1-Boc-pyrrolidine-3-carboxylic Acid. Benchchem.
  • 2-Pyrrolidinone Safety Data Sheet.
  • Personal protective equipment for handling 1-(Benzo[d][6][9]dioxol-5-yl)butan-1-one. Benchchem. Available at:

  • Pyrrolidine Safety Data Sheet. Apollo Scientific.
  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.
  • SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine. Fisher Scientific.
  • Safety Data Sheet - 2C-B-FLY. Cayman Chemical.
  • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH.
  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer.
  • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH.
  • SAFETY DATA SHEET - Pyrrolidine. CPAchem.
  • BPG Protective Equipment. Voluntary Initiative.
  • Personal protective equipment for handling Oxodipine. Benchchem.

Sources

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